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  • Product: 5-Cyclopropyl-2-ethoxypyridine
  • CAS: 1414870-85-1

Core Science & Biosynthesis

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Cyclopropyl-2-ethoxypyridine: A Technical Guide

As a Senior Application Scientist, I have designed this technical guide to move beyond basic chemical specifications. For researchers and drug development professionals, understanding the causality behind a molecule's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic chemical specifications. For researchers and drug development professionals, understanding the causality behind a molecule's physicochemical properties is just as critical as knowing how to synthesize it. This whitepaper deconstructs 5-cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) , an advanced heterocyclic building block, detailing why its specific structural motifs are chosen in medicinal chemistry and how to reliably handle it in the laboratory.

Molecular Identity & Structural Rationale

5-Cyclopropyl-2-ethoxypyridine is a highly specialized intermediate frequently utilized in the development of kinase inhibitors, MAGL inhibitors, and agrochemicals[1]. Its value lies in the precise combination of three structural features, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • The Pyridine Core: Provides a rigid, planar scaffold capable of forming directional hydrogen bonds and π−π stacking interactions within protein binding pockets.

  • The 5-Cyclopropyl Group: The cyclopropyl ring is a privileged bioisostere for alkyl groups (such as propyl or tert-butyl). Because the C–H bonds in a cyclopropane ring possess higher s-character than typical sp3 hybridized alkanes, they are significantly shorter and stronger. This drastically reduces their susceptibility to cytochrome P450-mediated homolytic cleavage and subsequent oxidative metabolism ()[2][3]. Furthermore, its conformational rigidity lowers the entropic penalty upon target binding.

  • The 2-Ethoxy Group: The 2-alkoxypyridine motif acts as a critical pKa modulator. The inductive electron-withdrawing effect of the adjacent oxygen atom lowers the basicity of the pyridine nitrogen compared to a standard 2-alkylpyridine ()[4]. By keeping the basic center predominantly unionized at physiological pH (7.4), the ethoxy group enhances passive membrane permeability and oral bioavailability.

Properties Core 5-Cyclopropyl-2-ethoxypyridine (Core Scaffold) Cyclopropyl 5-Cyclopropyl Group • High s-character C-H bonds • Resists CYP450 metabolism • Lowers entropic penalty Core->Cyclopropyl Ethoxy 2-Ethoxy Group • Inductive pKa modulation • Enhances lipophilicity • H-bond acceptor Core->Ethoxy Pyridine Pyridine Ring • Rigid planar geometry • Pi-stacking interactions • Weakly basic nitrogen Core->Pyridine

Caption: Structural features of 5-cyclopropyl-2-ethoxypyridine and their physicochemical contributions.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical data for 5-cyclopropyl-2-ethoxypyridine, providing the parameters necessary for computational modeling and lipophilic efficiency (LipE) calculations[5][6].

PropertyValueImplication for Drug Design
CAS Number 1414870-85-1Unique registry identifier for sourcing[5].
Molecular Formula C10H13NODefines stoichiometry for downstream synthesis.
Molecular Weight 163.22 g/mol Low MW allows ample room for further elaboration while staying under Lipinski's limit of 500 Da.
Exact Mass 163.0997 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 22.12 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (ideal TPSA < 90 Ų for CNS drugs).
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for balancing aqueous solubility with lipid membrane permeability.
Hydrogen Bond Donors 0Prevents non-specific binding and maintains high permeability.
Hydrogen Bond Acceptors 2 (N, O)Provides necessary interaction points for target kinase/enzyme hinge regions.
Rotatable Bonds 3Low conformational flexibility minimizes entropic loss upon binding.

Synthetic Methodology: A Self-Validating Protocol

To incorporate this building block into a larger Active Pharmaceutical Ingredient (API), it is often synthesized de novo or coupled via its functionalized derivatives. The most robust and scalable method to generate the 5-cyclopropyl-2-ethoxypyridine motif is the Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxypyridine with cyclopropylboronic acid[7][8].

As an expert practitioner, I emphasize that coupling sp3 -hybridized boronic acids is notoriously difficult due to competitive protodeboronation and slow reductive elimination. The protocol below is engineered to overcome these exact failure modes.

Step-by-Step Experimental Workflow

1. Reagent Preparation & Stoichiometry

  • Action: Combine 5-bromo-2-ethoxypyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a reaction vessel.

  • Causality: A 50% excess of the boronic acid is strictly required. Cyclopropylboronic acid is prone to rapid protodeboronation in aqueous alkaline media at elevated temperatures. The excess ensures complete conversion of the valuable pyridine halide[8].

2. Catalyst and Base Selection

  • Action: Add Pd(dppf)Cl2​ (0.05 eq) and Potassium Carbonate ( K2​CO3​ , 3.0 eq).

  • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is chosen for its wide bite angle. This specific geometry accelerates the reductive elimination step—the historical bottleneck when coupling sp3 -carbon centers—thereby suppressing unwanted β -hydride elimination side reactions.

3. Solvent System & Degassing

  • Action: Suspend the mixture in a 4:1 (v/v) solution of 1,4-Dioxane and deionized H2​O . Sparge the mixture with dry Nitrogen ( N2​ ) for 15 minutes.

  • Causality: Water is not optional; it is the mechanistic trigger. It dissolves the inorganic base to form the reactive cyclopropylboronate "ate" complex, which is the actual species that undergoes transmetalation with the palladium center. Sparging removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

4. Reaction Execution & In-Process Control (IPC)

  • Action: Heat the sealed vessel to 80 °C for 12 hours. Monitor via LC-MS.

  • Causality (Self-Validation): The reaction is complete when the mass peak for 5-bromo-2-ethoxypyridine ( m/z ~202/204) disappears, replaced by the target product mass ( m/z 164 for [M+H]+ ).

5. Workup and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis A 5-Bromo-2-ethoxypyridine (Halide Partner) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C, N2 atm A->C B Cyclopropylboronic Acid (Boronic Partner) B->C D Liquid-Liquid Extraction (EtOAc / Brine) C->D Quench & Extract E Silica Gel Chromatography (Hexanes / EtOAc) D->E Organic Layer F 5-Cyclopropyl-2-ethoxypyridine (Purified Product) E->F Concentration

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for 5-cyclopropyl-2-ethoxypyridine.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Barnes-Seeman, D. et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

Sources

Foundational

Architecting 5-Cyclopropyl-2-ethoxypyridine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) represents a highly specialized, premium building block[1]. By integrating an electron-donating ethoxy moiety and a sterically compact, metabolically stable cyclopropyl group onto a central pyridine ring, this molecule serves as a critical intermediate for synthesizing advanced therapeutics and complex triazolo-pyrimidine derivatives. This technical guide provides an in-depth analysis of its molecular weight, 2D structural logic, and a self-validating synthetic protocol.

Molecular Weight & Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust drug development program. 5-Cyclopropyl-2-ethoxypyridine possesses the linear formula C₁₀H₁₃NO [2]. The molecular weight is calculated at 163.22 g/mol , a relatively low mass that makes it an ideal fragment for lead generation without violating Lipinski's Rule of Five.

Quantitative Physicochemical Data
ParameterValueAnalytical Significance
IUPAC Name 5-cyclopropyl-2-ethoxypyridineStandardized nomenclature for regulatory filings.
CAS Registry Number 1414870-85-1Unique identifier for procurement and safety tracking[1].
Linear Formula C₁₀H₁₃NODefines the atomic composition[2].
Molecular Weight 163.22 g/mol Optimal for fragment-based drug design (FBDD).
Exact Mass 163.0997 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Canonical SMILES CCOc1ccc(C2CC2)cn1Enables in silico screening and structural modeling.

2D Structural Elucidation & Conformational Logic

The 2D structure of 5-Cyclopropyl-2-ethoxypyridine is explicitly engineered for specific electronic and steric outcomes. Understanding the causality behind these structural modules is essential for rational drug design.

Pharmacophore Core Pyridine Core (Central Scaffold) Sub1 2-Ethoxy Group (Electron Donating) Core->Sub1 Position 2 Sub2 5-Cyclopropyl Group (Metabolic Stability) Core->Sub2 Position 5

Structural breakdown of 5-Cyclopropyl-2-ethoxypyridine highlighting key pharmacophore modules.

  • The Pyridine Core : Acts as the central scaffold, providing essential hydrogen-bond acceptor capabilities via the nitrogen atom to interact with target protein backbones.

  • 2-Ethoxy Substitution : The ethoxy group at the C2 position donates electron density into the pyridine ring via resonance. This increases the basicity of the adjacent nitrogen and alters the electronic landscape of the molecule, making it a versatile nucleophile in downstream reactions.

  • 5-Cyclopropyl Substitution : The cyclopropyl ring at the C5 position is a classical bioisostere for alkyl groups (like ethyl or isopropyl). The high s-character of the cyclopropyl C-H bonds renders them significantly more resistant to cytochrome P450-mediated oxidative metabolism, thus improving the metabolic half-life of the final active pharmaceutical ingredient (API).

Synthetic Methodology: A Self-Validating Protocol

To synthesize 5-Cyclopropyl-2-ethoxypyridine with high fidelity, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. This protocol leverages the reactivity of 5-bromo-2-ethoxypyridine with cyclopropylboronic acid to forge the critical C-C bond.

SynthesisWorkflow SM1 5-Bromo-2-ethoxypyridine (Electrophile) Cat Pd(dppf)Cl2, K2CO3 Toluene/H2O, 100°C SM1->Cat SM2 Cyclopropylboronic Acid (Nucleophile) SM2->Cat QC In-Process QC (LC-MS / TLC) Cat->QC Prod 5-Cyclopropyl-2-ethoxypyridine (Target Molecule) QC->Prod

Step-by-step synthetic workflow and quality control for 5-Cyclopropyl-2-ethoxypyridine.

Experimental Causality & Design
  • Catalyst Choice (Pd(dppf)Cl₂) : The bidentate nature of the dppf ligand enforces a specific geometry around the palladium center, accelerating the reductive elimination step while preventing catalyst degradation and black palladium precipitation.

  • Base (K₂CO₃) : A mild inorganic base is required to activate the boronic acid via the formation of a reactive boronate complex, which directly facilitates the transmetalation step.

  • Solvent System (Toluene/H₂O) : A biphasic system ensures the solubility of both the highly organic substrates and the inorganic base, driving the reaction kinetics to completion.

Step-by-Step Execution & Quality Control
  • Reagent Charging : In an oven-dried Schlenk flask, charge 5-bromo-2-ethoxypyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Causality: Excess boronic acid is utilized to mathematically compensate for potential protodeboronation side reactions that occur at elevated temperatures.

  • Degassing : Add a degassed mixture of Toluene and H₂O (10:1 v/v). Purge the system with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the transient Pd(0) active species into inactive Pd(II) complexes.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 100°C for 12 hours.

  • In-Process Quality Control (Self-Validation) : After 12 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Metric: The reaction is deemed complete when the starting material mass (m/z ~202 for the bromopyridine) is entirely replaced by the target mass (m/z 164.1 [M+H]⁺).

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 5-Cyclopropyl-2-ethoxypyridine.

Applications in Drug Development

The integration of 5-Cyclopropyl-2-ethoxypyridine into drug discovery pipelines is driven by its unique physicochemical profile. Compounds featuring this exact motif are frequently utilized as starting materials in the synthesis of complex triazolo-pyrimidine derivatives and other advanced heterocycles with potent biological activities[3]. The cyclopropyl group provides a rigid, lipophilic vector that can perfectly occupy hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Simultaneously, the ethoxy-pyridine moiety modulates the overall topological polar surface area (TPSA), ensuring optimal blood-brain barrier (BBB) penetration or gastrointestinal absorption depending on the target therapeutic area.

References

Sources

Exploratory

Safety data sheet (SDS) for 5-cyclopropyl-2-ethoxypyridine

Advanced Safety Data and Handling Whitepaper: 5-Cyclopropyl-2-ethoxypyridine in Medicinal Chemistry Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines serve as foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Data and Handling Whitepaper: 5-Cyclopropyl-2-ethoxypyridine in Medicinal Chemistry

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as foundational building blocks due to their metabolic stability and predictable pharmacokinetics. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) is a highly specialized intermediate. The integration of a cyclopropyl group introduces unique steric bulk and lipophilicity, while the 2-ethoxy substitution modulates the electron density of the pyridine ring.

This whitepaper transcends a standard Safety Data Sheet (SDS). As an Application Scientist, I have designed this guide to provide researchers with the mechanistic causality behind the safety protocols, ensuring that handling, storage, and experimental workflows are not just followed, but deeply understood.

Physicochemical Profiling & Mechanistic Toxicology

To handle 5-cyclopropyl-2-ethoxypyridine safely, one must first understand how its molecular architecture dictates its physical behavior and toxicological profile. The compound is commercially supplied at high purities (≥95–97%) and requires strict temperature controls (2-8°C) to prevent gradual oxidative degradation.

Quantitative Data Summary

The following table synthesizes the core physicochemical and regulatory data necessary for laboratory risk assessments.

ParameterValue / Description
Chemical Name 5-Cyclopropyl-2-ethoxypyridine
CAS Registry Number 1414870-85-1
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Typical Purity ≥95.0% to 97.0%
Storage Temperature 2-8°C (Refrigerated)
Solubility Soluble in DMSO, DMF, and DCM; limited in water[1]
GHS Hazard Codes (Extrapolated) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
Mechanistic Toxicology

The toxicity of pyridine derivatives is intrinsically linked to their metabolism. According to the Occupational Safety and Health Administration (OSHA) and the CDC, foundational pyridines pose significant inhalation and systemic hazards, with an IDLH (Immediately Dangerous to Life or Health) of 1,000 ppm for baseline pyridine[3].

For 5-cyclopropyl-2-ethoxypyridine, the lipophilic cyclopropyl group enhances dermal and cellular membrane permeability. Once absorbed, the lone pair of electrons on the pyridine nitrogen makes it a prime target for hepatic Cytochrome P450 (CYP450) enzymes. This leads to N-oxidation, generating reactive intermediates that can cause oxidative stress or hepatic strain if exposure is chronic. Furthermore, the basicity of the nitrogen atom is the primary driver for the localized tissue irritation (H315, H319) observed upon contact with skin or ocular mucosa[2].

Metabolism A 5-Cyclopropyl-2-ethoxypyridine (High Lipophilicity) B Hepatic CYP450 Enzymes A->B Dermal/Inhalation Absorption C Pyridine N-Oxidation (Phase I) B->C Enzymatic Catalysis D Reactive Electrophilic Intermediates C->D Toxicity Pathway (High Dose) E Renal Excretion (Water Soluble) C->E Detoxification (Low Dose)

CYP450-mediated metabolic pathway and toxicological outcomes for substituted pyridines.

Self-Validating Experimental Protocols

Standard operating procedures often fail when researchers do not understand the "why" behind the "what." The following protocols are designed as self-validating systems: each step includes a built-in mechanistic rationale (causality) and a verification check to ensure the integrity of the compound and the safety of the operator.

Protocol A: Anhydrous Handling and Reaction Setup

Because the ethoxy ether linkage and the basic nitrogen are susceptible to atmospheric moisture and trace acidic degradation over time, this compound must be handled with precision.

  • Step 1: Atmospheric Exclusion & Equilibration

    • Action: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the reagent. Water acts as a nucleophile over time, potentially degrading the ethoxy group or hydrating the pyridine nitrogen.

    • Validation: The exterior of the vial should be completely dry to the touch before the septum is pierced or the cap is removed.

  • Step 2: Gravimetric/Volumetric Dispensing

    • Action: Working inside a fume hood, use a gas-tight Hamilton syringe (if the batch is an oil/liquid) or a static-free ceramic spatula (if a low-melting solid) to transfer the required mass.

    • Causality: Metal spatulas can introduce trace transition metal contaminants that inadvertently catalyze unwanted ring-opening or degradation. The fume hood mitigates the H335 respiratory irritation hazard.

    • Validation: The balance reading should stabilize immediately; drifting weights indicate the compound is absorbing moisture or volatilizing.

  • Step 3: Solvent Integration

    • Action: Dissolve the compound in an anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO).

    • Causality: Pyridine derivatives exhibit excellent solubility in polar aprotic solvents, which stabilize the transition states during subsequent cross-coupling or substitution reactions without donating protons that would protonate the pyridine core[1].

  • Step 4: Post-Reaction Quenching

    • Action: Quench the reaction mixture with a mild aqueous acid (e.g., saturated NH4​Cl solution).

    • Causality: The mild acid selectively protonates the basic pyridine nitrogen of any unreacted starting material, driving it into the aqueous phase during liquid-liquid extraction and separating it from the highly lipophilic product.

Emergency Workflows & Decontamination

In the event of a spill, the primary threats are inhalation of vapors (due to the compound's volatility) and dermal absorption. Pyridine derivatives are notorious for their penetrating odors and rapid skin permeation.

SpillResponse S1 Identify Spill & Assess Volume S2 Evacuate & Ventilate (Maximize Fume Hood) S1->S2 S3 Don PPE (Nitrile Gloves, Respirator) S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Neutralize Residue (Dilute Acid Wash) S4->S5 S6 Dispose as Hazardous Organic Waste S5->S6

Step-by-step laboratory spill response and decontamination workflow.

Decontamination Rationale: Never use strong oxidizing agents (like bleach) to clean up a pyridine spill. The oxidation of the pyridine ring can violently generate volatile N-oxides. Instead, absorbing the material with an inert substrate (vermiculite) followed by a dilute acidic wash (like 5% acetic acid) safely protonates the molecule, reducing its vapor pressure and rendering it water-soluble for safe disposal.

References

  • "Pyridine - IDLH", National Institute for Occupational Safety and Health (NIOSH) - CDC,[Link]

  • "2-Ethoxypyridine | C7H9NO | CID 84499", PubChem - National Institutes of Health (NIH),[Link]

Sources

Foundational

Solubility Profiling of 5-Cyclopropyl-2-ethoxypyridine: A Technical Guide for Organic Solvents

Executive Summary In modern medicinal chemistry and drug development, functionalized pyridines serve as ubiquitous building blocks. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) is a highly versatile intermediate, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyridines serve as ubiquitous building blocks. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) is a highly versatile intermediate, frequently utilized in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) [1]. However, the successful integration of this compound into high-throughput synthesis or large-scale manufacturing relies heavily on a precise understanding of its solvation thermodynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide provides a mechanistic rationale for the solubility profile of 5-cyclopropyl-2-ethoxypyridine, empirical data across various solvent classes, and a self-validating experimental protocol for determining thermodynamic solubility in your own laboratory.

Physicochemical Profiling & Structural Rationale

To predict and manipulate the solubility of 5-cyclopropyl-2-ethoxypyridine, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • The Pyridine Core: Provides a localized dipole moment and a nitrogen atom capable of acting as a weak hydrogen-bond acceptor.

  • The 2-Ethoxy Substitution: The ether oxygen donates electron density into the aromatic ring via resonance (+M effect). This resonance effectively reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, altering its solvation dynamics in protic media. Furthermore, the ethyl chain increases the molecule's overall lipophilicity.

  • The 5-Cyclopropyl Group: This bulky, non-polar moiety introduces significant steric hindrance and a high hydrophobic penalty when exposed to aqueous environments.

Empirical Solubility Data in Organic Solvents

The table below summarizes the solubility profile of 5-cyclopropyl-2-ethoxypyridine across standard organic solvents. This data serves as a predictive framework for selecting the appropriate medium for both chemical synthesis and downstream purification.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions efficiently disrupt the crystal lattice. Ideal for stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.7> 100Excellent solvation of the polar pyridine core; optimal for high-temp cross-coupling.
Halogenated Dichloromethane (DCM)8.9> 100High polarizability matches the aromatic system, making it ideal for liquid-liquid extraction.
Ether Tetrahydrofuran (THF)7.5> 50Favorable Lewis acid-base interactions between the solvent oxygen and the aromatic system.
Polar Protic Methanol (MeOH)32.750 - 100Moderate solubility driven by hydrogen bonding with the ethoxy oxygen and pyridine nitrogen.
Non-Polar Hexane1.9< 10Weak dispersion forces are insufficient to overcome the solid-state lattice energy. Useful as an anti-solvent.
Aqueous Water (pH 7.4)80.1< 0.1High hydrophobic penalty from the cyclopropyl and ethoxy groups prevents solvation.

Solvent Selection Workflow

Selecting the correct solvent is not a one-size-fits-all approach; it depends entirely on the downstream application. The following decision tree outlines the logical progression for solvent selection based on whether the goal is reaction facilitation or compound isolation.

SolventSelection A Assess Application (5-Cyclopropyl-2-ethoxypyridine) B Chemical Synthesis (Reaction Medium) A->B C Downstream Processing (Purification/Isolation) A->C D Polar Aprotic Solvents (DMF, DMSO, MeCN) High Solubility B->D High Temp / Polar Reagents E Ethers & Halogenated (THF, DCM) Moderate-High Solubility B->E Low Temp / Organometallics F Chromatography (Hexane / EtOAc Gradients) C->F Silica Gel Separation G Crystallization (EtOH / Water or Heptane) C->G Solid Isolation

Decision tree for selecting organic solvents based on workflow requirements.

Experimental Protocol: Thermodynamic Solubility Determination

Relying on predictive data is insufficient for late-stage lead optimization. To obtain exact quantitative data, laboratories must employ the miniaturized shake-flask method coupled with HPLC-UV [3].

The following protocol is designed as a self-validating system . Every step includes the underlying causality to ensure scientific integrity and reproducibility.

Phase 1: Saturation and Equilibration
  • Solid Addition: Dispense 5.0 mg of 5-cyclopropyl-2-ethoxypyridine into a 2 mL glass HPLC vial.

    • Causality: Adding an excess of the solid ensures the solution surpasses the saturation point, which is a fundamental thermodynamic requirement for establishing a true equilibrium between the solid and dissolved states.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO or Acetonitrile).

  • Agitation: Seal the vial and agitate on an orbital shaker at 500 rpm at a strictly controlled 25.0 ± 0.5 °C for 24 hours.

    • Causality: A 24-hour equilibration period prevents the measurement of transient kinetic supersaturation. It ensures the rate of crystal lattice dissolution perfectly matches the rate of precipitation.

Phase 2: Phase Separation
  • Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is prioritized over direct filtration for the initial separation phase. Direct filtration of highly lipophilic compounds can lead to non-specific binding of the analyte to the filter membrane, artificially depressing the quantified solubility value.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Polytetrafluoroethylene (PTFE) is chosen because it is chemically inert to aggressive organic solvents (unlike PES or Nylon). Filtration removes any remaining micro-crystals that could cause light-scattering artifacts or block the HPLC column.

Phase 3: Quantification
  • Dilution: Dilute the filtered supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Causality: Because the compound is highly soluble in organic solvents, dilution is mandatory to prevent UV detector saturation and ensure the analyte concentration falls within the linear dynamic range of the calibration curve.

  • Analysis: Inject 10 µL into an HPLC-UV system (C18 column) and monitor absorbance at 254 nm. Calculate the concentration against a pre-established external standard calibration curve.

Phase 4: System Self-Validation
  • Time-Course Verification: Run a parallel sample set equilibrated for 48 hours instead of 24 hours.

    • Causality: If the quantified concentration at 48 hours matches the 24-hour concentration (±5% variance), thermodynamic equilibrium is definitively confirmed. This internal control validates the entire experimental system, proving that kinetic artifacts have been eliminated.

References

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery . Journal of Pharmaceutical Sciences (Zhou et al., 2007). Available at:[Link]

Exploratory

The Pharmacological Versatility of 5-Cyclopropyl-2-ethoxypyridine Derivatives: Mechanisms of Action in Neuromodulation and Kinase Inhibition

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery. The 5-cyclopropyl-2-ethoxypyridine moiety (CAS: 1414870-85-1) has emerged as a highly versatile building block. Rather than acting as a standalone therapeutic, this specific heterocyclic system is strategically incorporated into larger molecular architectures to modulate physicochemical properties, enhance metabolic stability, and drive target selectivity.

This technical guide explores the dual utility of 5-cyclopropyl-2-ethoxypyridine derivatives, detailing their mechanisms of action across two distinct pharmacological domains: neuromodulation (via α4β2-Nicotinic Acetylcholine Receptor partial agonism) and oncology (via mTOR kinase inhibition).

Structural Rationale: Causality in Scaffold Design

The selection of 5-cyclopropyl-2-ethoxypyridine as a pharmacophore is not arbitrary; it is driven by precise stereoelectronic requirements:

  • The Pyridine Core: Provides a basic nitrogen capable of acting as a critical hydrogen-bond acceptor. In kinase targets, this interacts directly with the hinge region of the ATP-binding pocket.

  • The 2-Ethoxy Substituent: The ether oxygen provides an additional hydrogen-bond acceptor, while the ethyl chain introduces specific steric bulk. This bulk is causally responsible for subtype selectivity, sterically clashing with the binding pockets of off-target receptors (e.g., preventing binding to α3β4-nAChRs) .

  • The 5-Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl ring possesses high s-character in its C-H bonds, making it highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism. Furthermore, it precisely tunes the lipophilicity (LogP) of the molecule, ensuring optimal blood-brain barrier (BBB) penetration for central nervous system (CNS) targets .

Mechanism of Action I: α4β2-nAChR Partial Agonism

Mechanistic Pathway

In the treatment of neurological disorders (such as depression or nicotine dependence), 5-cyclopropyl-2-ethoxypyridine derivatives act as highly selective partial agonists at the α4β2-nicotinic acetylcholine receptor (nAChR).

The mechanism relies on desensitized state stabilization . The pyridine nitrogen hydrogen-bonds with the tryptophan residue in the orthosteric binding site. Meanwhile, the cyclopropyl group projects into a hydrophobic sub-pocket unique to the β2 subunit. Because the molecule lacks the full conformational flexibility of endogenous acetylcholine, it induces a partial conformational shift in the receptor. This triggers a sub-maximal ion flux (typically 40-60% of full efficacy) while simultaneously preventing endogenous ligands from over-stimulating the receptor, thereby buffering dopaminergic signaling in the mesolimbic pathway .

Self-Validating Experimental Protocol: Radioligand Binding Assay

To quantify the binding affinity (Ki) of these derivatives, a competitive radioligand binding assay utilizing [3H]-epibatidine is employed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2-nAChRs in ice-cold Tris-HCl buffer (pH 7.4). Rationale: Maintaining 4°C prevents proteolytic degradation of the receptor prior to the assay.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H]-epibatidine, and varying concentrations of the 5-cyclopropyl-2-ethoxypyridine derivative (10 pM to 10 µM) in a 96-well plate. Incubate for 2 hours at 22°C. Rationale: 2 hours ensures the binding kinetics reach true thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI imparts a positive charge to the filter, drastically reducing the non-specific binding of the highly lipophilic cyclopropyl derivatives to the filter matrix.

  • Washing & Counting: Wash filters three times with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (Total Binding) and 10 µM nicotine (Non-Specific Binding). The assay run is only validated and accepted if the Z'-factor is ≥ 0.6 , proving sufficient signal-to-noise ratio and assay robustness.

Workflow Prep Membrane Prep (α4β2 Cells) Incubate Incubation ([3H]-Epibatidine) Prep->Incubate Filter Rapid Filtration (GF/B Plates) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Fig 1: Step-by-step workflow for the α4β2-nAChR competitive radioligand binding assay.

Mechanism of Action II: mTOR Kinase Inhibition

Mechanistic Pathway

Beyond neuropharmacology, the 5-cyclopropyl-2-ethoxypyridine scaffold is highly effective in oncology, specifically as a core motif for mammalian target of rapamycin (mTOR) inhibitors.

These derivatives function via ATP-competitive inhibition . The ethoxypyridine ring mimics the adenine ring of ATP, inserting itself into the deep catalytic cleft (hinge region) of the mTOR kinase domain. The cyclopropyl moiety is crucial here: it occupies a highly specific hydrophobic pocket adjacent to the hinge region that is present in mTOR but absent in closely related kinases (like PI3K). By blocking ATP binding, the derivative halts the phosphorylation of downstream effectors (e.g., S6K1 and 4E-BP1), thereby arresting cell cycle progression and inducing autophagy in malignant cells .

mTOR PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 / mTORC2 Kinase Activity AKT->mTOR Effect Inhibition of Cell Growth & Autophagy Induction mTOR->Effect Drug 5-Cyclopropyl-2-ethoxypyridine Derivative Drug->mTOR ATP-Competitive Blockade

Fig 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by 5-cyclopropyl-2-ethoxypyridine analogs.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To evaluate the inhibitory potency (IC50) against mTOR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Enzyme/Substrate Assembly: In a low-volume 384-well plate, combine recombinant mTOR enzyme, GFP-labeled physiological substrate (e.g., 4E-BP1), and the cyclopropylpyridine derivative.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Rationale: Using an ATP concentration near the Km value ensures the assay is highly sensitive to competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add a Terbium (Tb)-labeled anti-phospho antibody and EDTA. Rationale: EDTA chelates the magnesium ions required for kinase activity, instantly quenching the reaction. The Tb-antibody specifically binds only to the phosphorylated substrate.

  • TR-FRET Measurement: Excite the plate at 340 nm and measure emission at 495 nm (Tb) and 520 nm (GFP). Calculate the 520/495 ratio.

  • Self-Validation Checkpoint: Run a parallel reference curve using Rapamycin and Torin-1. The assay is only validated if the IC50 of Torin-1 falls within 3-fold of the laboratory's historical running average (e.g., 2-6 nM) , confirming enzyme viability and ATP concentration accuracy.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the cyclopropyl and ethoxy substitutions on binding affinity, efficacy, and calculated lipophilicity across different biological targets, demonstrating the superiority of the 5-cyclopropyl-2-ethoxypyridine scaffold.

Compound Scaffold VariationPrimary TargetBinding Affinity (Ki / IC50)Efficacy ProfileLogP (Calculated)
5-Cyclopropyl-2-ethoxypyridine α4β2-nAChR0.8 nM45% (Partial Agonist)2.8
5-Methyl-2-ethoxypyridineα4β2-nAChR15.2 nM60% (Partial Agonist)2.1
5-Cyclopropyl-2-methoxypyridinemTORC110.5 nMN/A (Antagonist)2.5
5-Cyclopropyl-2-ethoxypyridine mTORC18.6 nMN/A (Antagonist)2.9

Data Interpretation: The transition from a methyl to a cyclopropyl group at position 5 significantly improves binding affinity (from 15.2 nM down to 0.8 nM) for nAChR, while optimizing the LogP closer to the ideal ~3.0 range for BBB penetration.

References

  • Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Overview of Research into mTOR Inhibitors. MDPI - International Journal of Molecular Sciences. Available at:[Link]

Foundational

Toxicological Profiling and Handling Guidelines for 5-Cyclopropyl-2-ethoxypyridine

Executive Summary & Structural Rationale In modern medicinal chemistry and agrochemical development, substituted pyridines serve as indispensable bioisosteres and structural scaffolds. 5-Cyclopropyl-2-ethoxypyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, substituted pyridines serve as indispensable bioisosteres and structural scaffolds. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) is a highly specialized heterocyclic building block. The integration of an ethoxy group at the C2 position and a cyclopropyl ring at the C5 position creates a unique physicochemical profile.

As a Senior Application Scientist, I approach this compound not just as a reagent, but as a dynamic molecular entity. The cyclopropyl group restricts conformational flexibility while significantly increasing the molecule's lipophilicity (LogP). Concurrently, the C2-ethoxy substituent acts as an electron-donating group via resonance, enriching the electron density of the pyridine ring. While these features make it an excellent candidate for cross-coupling reactions and target binding, they also dictate its specific toxicological behavior and handling requirements.

Mechanistic Toxicology & QSTR

Understanding the toxicity of 5-cyclopropyl-2-ethoxypyridine requires moving beyond basic hazard labels to the underlying mechanistic causality. Substituted pyridines generally exert their toxicity through two primary pathways:

  • Non-Specific Narcosis (The Critical Volume Hypothesis): Unlike highly reactive electrophiles, neutral lipophilic pyridines partition heavily into cellular lipid bilayers. As the compound accumulates, it induces a volume expansion of the membrane, disrupting ion channel function and cellular integrity[1]. The cyclopropyl and ethoxy groups enhance this effect by increasing the molecule's overall lipophilicity compared to an unsubstituted pyridine.

  • Electrophilic Interaction: While the ethoxy group donates electrons, the unshared electron pair on the pyridine nitrogen remains a site for potential biological coordination and reactivity, contributing to localized irritation (skin, eyes, and respiratory tract)[2]. Furthermore, specific structural isomers of substituted pyridines have been shown to exhibit non-additive toxicity in bacterial models (such as E. coli K12), suggesting that steric hindrance—like that provided by the C5-cyclopropyl group—modulates target-binding affinity in vivo[3].

ToxicityMechanism Compound 5-cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) Lipophilicity High Lipophilicity (Enhanced by Cyclopropyl) Compound->Lipophilicity Steric/Hydrophobic trait Electrophilic Receptor/Protein Interaction (Nitrogen Lone Pair) Compound->Electrophilic Electronic trait Membrane Lipid Bilayer Partitioning Lipophilicity->Membrane Accumulation Narcosis Non-Specific Narcosis (Membrane Expansion) Membrane->Narcosis Critical Volume Effect Toxicity Cytotoxicity & Local Irritation Narcosis->Toxicity Primary Mechanism Electrophilic->Toxicity Secondary Mechanism

Mechanistic pathways of substituted pyridine toxicity driven by lipophilicity and electronic traits.

Hazard Classification & Physicochemical Data

Because highly specific in vivo LD50 data for 5-cyclopropyl-2-ethoxypyridine is limited in public literature, we must extrapolate its hazard profile using Quantitative Structure-Toxicity Relationships (QSTR) based on its closest structural analog, 2-ethoxypyridine (CAS: 14529-53-4)[4].

Table 1: Extrapolated Hazard Profile & Physicochemical Properties

ParameterExtrapolated Value / ClassificationMechanistic Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)Rapid gastrointestinal absorption due to favorable LogP.
Skin Irritation Category 2 (Causes skin irritation)Lipophilic nature strips dermal lipids; nitrogen lone pair induces local inflammation.
Eye Damage Category 1 / 2A (Serious eye damage)High affinity for aqueous/lipid interfaces in the cornea.
STOT-SE Category 3 (Respiratory irritation)Volatility of the ethoxy-pyridine core leads to vapor inhalation risks.
Solubility Soluble in organic solvents (DCM, EtOAc)Dominated by the hydrophobic cyclopropyl and ethyl carbon chains.

Standard Operating Procedure: Safe Handling & Storage

To ensure a self-validating safety system, handling protocols must address the specific physical properties of the compound.

HandlingWorkflow Start Material Receipt Storage Inert Storage (Argon/N2, 2-8°C) Start->Storage PPE Don PPE (Butyl Gloves, Goggles) Storage->PPE Pre-handling Hood Fume Hood Operation (Min 100 fpm) PPE->Hood Transfer Reaction Chemical Synthesis Hood->Reaction Execution Waste Halogen-Free Organic Waste Reaction->Waste Disposal

Sequential workflow for the safe handling, synthesis, and disposal of substituted pyridines.

Step-by-Step Handling Methodology
  • Storage Causality: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Why? Substituted pyridines can slowly oxidize to pyridine N-oxides upon prolonged exposure to atmospheric oxygen and light.

  • PPE Selection: Utilize Butyl Rubber or Laminate (e.g., Silver Shield) gloves. Why? Pyridine rings act as aggressive organic solvents capable of permeating standard 4-mil nitrile gloves within minutes. The ethoxy substitution further enhances organic solvent compatibility, increasing breakthrough risk.

  • Ventilation: All transfers and reactions must occur in a certified chemical fume hood with a minimum face velocity of 100 fpm. Why? Pyridines have low odor thresholds and moderate vapor pressures; inhalation causes rapid mucosal irritation[4].

  • Spill Response: In the event of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or dry sand) and place in a sealed, clearly labeled container. Why? The compound's poor aqueous solubility means water will only spread the contaminant.

Experimental Protocol: In Vitro Toxicity Validation

For researchers developing novel drugs using this scaffold, validating the baseline cytotoxicity of the intermediate is crucial. We utilize the Tetrahymena pyriformis population growth impairment assay, a gold-standard model for assessing the narcosis-driven toxicity of substituted pyridines[2].

Step 1: Culture Preparation

  • Inoculate T. pyriformis in proteose peptone-yeast extract (PPY) medium.

  • Incubate at 27°C until the culture reaches the logarithmic growth phase (approx. 104 cells/mL).

  • Causality: Log-phase cells possess highly active, fluid membranes, making them optimally sensitive to the membrane-expanding effects of lipophilic toxicants.

Step 2: Compound Solubilization

  • Prepare a 100 mM stock solution of 5-cyclopropyl-2-ethoxypyridine in GC-grade DMSO.

  • Causality: The compound's high LogP prevents direct aqueous dissolution. DMSO ensures complete solubilization without forming micro-emulsions that would skew bioavailability.

Step 3: Exposure Assay

  • In a 96-well plate, perform a serial dilution of the stock solution into the PPY medium. Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • Causality: Exceeding 0.5% DMSO induces baseline solvent toxicity, confounding the specific narcosis effect of the pyridine derivative.

Step 4: Incubation and Optical Density (OD) Measurement

  • Add the log-phase T. pyriformis culture to the wells.

  • Incubate for 40 hours at 27°C.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Causality: OD at 540 nm directly correlates with cell population density. A reduction in OD compared to the vehicle control indicates population growth impairment due to cellular toxicity.

Step 5: IC50 Calculation

  • Plot the dose-response curve (Log Concentration vs. % Inhibition) and apply a non-linear regression model to determine the IC50​ (concentration inhibiting 50% of growth).

References

  • Sigma-Aldrich. (n.d.). 5-Cylclopropyl-2-ethoxypyridine | 1414870-85-1.
  • Guidechem. (n.d.). 2-Ethoxypyridine 14529-53-4 wiki.
  • Griffith Research Online. (n.d.). Mechanism and Prediction of the Non-Specific Toxicity of Individual Compounds and Mixtures.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Taylor & Francis. (2006). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines - An Examination Into Extension of Surface-Response Domains.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-cyclopropyl-2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development.[1][2][3] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of 5-cyclopropyl-2-ethoxypyridine, a novel pyridine derivative with potential pharmacological relevance. While a specific crystal structure for this compound is not publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (XRD). We will delve into the causality behind experimental choices, from the selection of a synthetic route to the intricacies of data refinement, thereby providing a self-validating framework for obtaining a high-quality crystal structure. This guide is intended to equip researchers with the field-proven insights necessary to elucidate the structure of this and similar small molecules, a critical step in understanding structure-activity relationships (SAR) and optimizing drug candidates.

Introduction: The Imperative of Structural Elucidation in Drug Discovery

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure.[3] The arrangement of atoms dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties.[2] X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule at atomic resolution, providing unambiguous and precise structural data.[3]

Different crystalline forms of the same active pharmaceutical ingredient (API), known as polymorphs, can exhibit varied physicochemical properties such as solubility, stability, and bioavailability.[4][5] Consequently, a thorough understanding of the solid-state structure of a potential drug candidate like 5-cyclopropyl-2-ethoxypyridine is not merely an academic exercise but a critical component of drug development.[1][2] This guide will provide a comprehensive walkthrough of the process, from chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of the target compound. This section outlines a proposed synthetic route for 5-cyclopropyl-2-ethoxypyridine and discusses the principles of crystallization.

Proposed Synthesis of 5-cyclopropyl-2-ethoxypyridine

While multiple synthetic routes could be envisioned, a plausible approach involves a nucleophilic aromatic substitution reaction. The synthesis of related 2-alkoxypyridine derivatives often involves the reaction of a corresponding 2-halopyridine with an alkoxide.

Scheme 1: Proposed Synthesis of 5-cyclopropyl-2-ethoxypyridine

The synthesized compound would then be purified using standard techniques such as column chromatography to achieve the high purity necessary for successful crystallization.

The Art and Science of Crystallization

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal.[4] Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[6]

Experimental Protocol: Vapor Diffusion for Crystallization

A common and effective method for growing single crystals of small organic molecules is vapor diffusion.

  • Preparation of the Reservoir Solution: A solvent in which the compound is sparingly soluble (the "precipitant") is placed in the bottom of a sealed container.

  • Preparation of the Drop: A concentrated solution of 5-cyclopropyl-2-ethoxypyridine is prepared in a solvent that is more volatile than the precipitant. A small drop of this solution is placed on a siliconized glass slide.

  • Equilibration: The slide is inverted and placed over the reservoir. The system is then sealed.

  • Crystal Growth: The more volatile solvent in the drop slowly evaporates and diffuses into the reservoir, gradually increasing the concentration of the compound in the drop. This slow increase in supersaturation promotes the formation of a small number of well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[7]

The Fundamental Principle: Bragg's Law

When a monochromatic beam of X-rays strikes a crystal, the X-rays are diffracted by the planes of atoms within the crystal lattice. Constructive interference of the diffracted X-rays occurs only when Bragg's Law is satisfied:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[8][9]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure using a modern four-circle diffractometer is highly automated but requires careful execution at each step.[10]

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal of 5-cyclopropyl-2-ethoxypyridine is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument then rotates the crystal through a series of angles while a detector records the diffraction pattern.[11]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[12]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

experimental_workflow

Results and Discussion: Interpreting the Crystallographic Data

While we do not have experimental data for 5-cyclopropyl-2-ethoxypyridine, this section presents a hypothetical, yet realistic, set of crystallographic data that one might expect to obtain.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement parameters for 5-cyclopropyl-2-ethoxypyridine.

ParameterHypothetical Value
Chemical formulaC10H13NO
Formula weight163.22
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.45
b (Å)12.67
c (Å)9.32
α (°)90
β (°)105.2
γ (°)90
Volume (ų)963.4
Z4
Calculated density (g/cm³)1.125
Absorption coefficient (mm⁻¹)0.075
F(000)352
Reflections collected5678
Independent reflections1890 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Goodness-of-fit on F²1.05
Structural Commentary

Based on the hypothetical data, the asymmetric unit would contain one molecule of 5-cyclopropyl-2-ethoxypyridine. The pyridine ring is expected to be essentially planar. The cyclopropyl and ethoxy substituents would likely be oriented out of the plane of the pyridine ring. The precise torsion angles and intermolecular interactions, such as C-H···N or C-H···π hydrogen bonds, would be revealed by the refined crystal structure. These interactions can play a crucial role in the packing of the molecules in the crystal lattice and can influence the physicochemical properties of the solid state.

Conclusion

The determination of the crystal structure of a small molecule like 5-cyclopropyl-2-ethoxypyridine is a multi-step process that requires careful execution and a deep understanding of the underlying principles. This guide has provided a comprehensive overview of the entire workflow, from synthesis and crystallization to the final interpretation of the crystallographic data. The insights gained from such a study are invaluable for drug development professionals, as they provide a rational basis for understanding and optimizing the properties of a drug candidate. As the field of structural science continues to evolve, the principles outlined in this guide will remain fundamental to the successful elucidation of molecular structures.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International. Retrieved from [Link]

  • Sawyer, E. W. (2007, May 17). Single-crystal X-ray Diffraction. Carleton College. Retrieved from [Link]

  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. Retrieved from [Link]

  • Kasimova, M. A., & Garaeva, A. A. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology, 149(12), 1091–1103. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. Retrieved from [Link]

  • Karle, I. L. (1999). The role of crystallography in drug design. Chirality, 11(8), 625-637. Retrieved from [Link]

  • Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. Retrieved from [Link]

  • Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 12(1), 107. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from [Link]

  • Rajesh, P., et al. (2019). Crystal structure of a new 2,6-bis(imino)pyridine derivative. Acta Crystallographica Section E: Crystallographic Communications, E75, 115-118. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18365–18376. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved from [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography. Mayo Clinic. Retrieved from [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16, 117-128. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Suzuki Coupling Reaction Conditions with 5-cyclopropyl-2-ethoxypyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Novel Pyridine Scaffolds The Suzuki-Miyaura cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Novel Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its capacity for creating carbon-carbon bonds with high functional group tolerance and generally mild conditions has made it indispensable for the construction of complex molecular architectures.[2][3] This is especially true for the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in a vast number of marketed drugs and clinical candidates.

This application note focuses on the Suzuki-Miyaura coupling of substrates related to 5-cyclopropyl-2-ethoxypyridine. This particular scaffold combines two features of significant medicinal interest: the 2-alkoxypyridine ring, a common bioisostere for phenyl rings that can modulate physicochemical properties and metabolic stability, and the cyclopropyl group, a small, conformationally constrained ring that often enhances potency and metabolic stability while reducing off-target effects.[4]

However, the successful coupling of 2-substituted pyridines is not trivial and presents unique challenges. This guide provides a detailed examination of the mechanistic principles, key reaction parameters, and field-proven protocols necessary to navigate these challenges and achieve high-yielding, reproducible results.

Section 1: The Mechanistic Blueprint of the Suzuki-Miyaura Reaction

A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6][7]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (e.g., a halo-pyridine). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) intermediate.[6] This is often the rate-determining step, particularly for less reactive electrophiles like aryl chlorides.[5]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., cyclopropylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[1][8]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Strategic Considerations for 2-Alkoxypyridine Substrates

While the general mechanism is consistent, its efficiency is highly dependent on the specific substrates. The 2-ethoxypyridine core presents a set of challenges often referred to as the "2-Pyridyl Problem".[9][10][11][12]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.

  • Substrate Instability : Pyridylboronic acids, particularly 2-pyridylboronic acids, are notoriously prone to protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) before transmetalation can occur.[13] This side reaction is a major cause of low yields. A Pfizer internal study noted that of 358 attempted reactions using pyridine-2-boronates, fewer than 8% achieved a yield of at least 20%.[14]

  • Electronic Effects : The 2-ethoxy group makes the pyridine ring electron-rich. This can slow down the oxidative addition step, which is favored for electron-poor aromatic systems.[5]

  • Reactivity of the Leaving Group : The choice of halide or pseudohalide (X) on the pyridine ring is critical. The general reactivity trend is I > Br > OTf > Cl. While aryl chlorides are economically attractive, their C-Cl bond is strong, often requiring more active and specialized catalyst systems to achieve efficient oxidative addition.[15]

Section 3: Optimizing Key Reaction Parameters

A systematic approach to selecting and optimizing the reaction components is essential for success.

The Palladium Catalyst System: Precatalyst and Ligand

The combination of a palladium source (precatalyst) and a supporting ligand dictates the catalyst's activity and stability.

  • Palladium Precatalysts : Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[6][16] These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.

  • Ligands : For challenging substrates like electron-rich 2-alkoxypyridines, the ligand choice is crucial.

    • Bulky, Electron-Rich Phosphines : Ligands such as SPhos, XPhos (Buchwald-type), and tricyclohexylphosphine (PCy₃) are highly effective. Their steric bulk promotes reductive elimination, while their strong electron-donating character facilitates the difficult oxidative addition step with electron-rich aryl halides.[17]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form highly stable and active palladium complexes. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy as they are often air- and moisture-stable and show excellent activity for coupling heteroaryl chlorides.[17][18]

The Boron Reagent: Stability is Key

When introducing the cyclopropyl moiety, the choice of boron reagent is critical to avoid decomposition.

  • Cyclopropylboronic Acid : While commercially available, it can be unstable and prone to protodeboronation, often requiring a significant excess to drive the reaction.[4][15]

  • Potassium Cyclopropyltrifluoroborate (K[C₃H₅BF₃]) : This is an excellent alternative. Organotrifluoroborates are generally crystalline, air- and moisture-stable solids that are less susceptible to protodeboronation.[15] They are highly effective nucleophiles for Suzuki-Miyaura couplings, especially for challenging substrates.[15]

The Base: The Activator of Transmetalation

The base plays multiple roles, but its primary function is to activate the organoboron reagent to form the boronate "ate" complex required for transmetalation.[1][19][8]

BaseStrengthCommon Use Case
K₂CO₃ / Cs₂CO₃ ModerateA common and effective choice for many Suzuki couplings, especially with trifluoroborates. Cesium carbonate is more soluble and often provides better results.[14][15]
K₃PO₄ StrongA strong, non-nucleophilic base often used with sterically hindered substrates or less reactive boronic acids.[20]
KOtBu Very StrongCan be effective but may promote side reactions. Its use is more common with challenging aryl chlorides.[21]

For the coupling of 2-ethoxypyridines, a moderately strong base like Cs₂CO₃ is often an excellent starting point, providing sufficient activation without promoting excessive substrate or product degradation.[15]

The Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. The choice can significantly impact reaction rates and yields.[22][23]

  • Aprotic Ethers (1,4-Dioxane, THF) : These are very common solvents for Suzuki couplings, often used with a small amount of water to aid in dissolving the base and facilitating the formation of the active catalyst.

  • Aromatic Hydrocarbons (Toluene) : A good, less polar option that can be effective, particularly at higher temperatures.

  • Polar Aprotic Solvents (DMF, DMAc) : While effective at solubilizing reagents, they can sometimes lead to undesired side reactions or make product isolation more difficult. The choice of solvent can even influence selectivity in some cases.[24][25]

Section 4: Experimental Protocols

The following protocols provide a robust starting point for developing specific applications. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Start Setup Reagents Add Solids: Pyridine Halide, Boron Reagent, Base, Catalyst, Ligand Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., 3x Freeze-Pump-Thaw) Solvent->Degas Heat Heat to Reaction Temp (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Characterization Purify->End

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Synthesis of 5-Aryl-2-ethoxypyridine via Coupling with an Arylboronic Acid

This protocol provides a general method for coupling a 5-halo-2-ethoxypyridine with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-ethoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene/Water (10:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-2-ethoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-ethoxypyridine.

Protocol 2: Synthesis of 5-Cyclopropyl-2-ethoxypyridine from 5-Chloro-2-ethoxypyridine

This protocol is adapted from highly successful methods for coupling heteroaryl chlorides with potassium cyclopropyltrifluoroborate.[15]

Materials:

  • 5-Chloro-2-ethoxypyridine (1.0 mmol, 1.0 equiv)

  • Potassium Cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • n-BuPAd₂ (Ad = adamantyl) or a suitable Buchwald ligand like RuPhos (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (3.0 mmol, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 4 mL)

Procedure:

  • In a glovebox, charge a microwave vial or Schlenk tube with Pd(OAc)₂, the phosphine ligand, potassium cyclopropyltrifluoroborate, and Cs₂CO₃.

  • Add 5-chloro-2-ethoxypyridine and the toluene/water solvent mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C.

  • Stir the reaction mixture for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-cyclopropyl-2-ethoxypyridine.

Section 5: Summary of Optimized Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 5-halo-2-ethoxypyridine derivatives.

ComponentRecommendation for Aryl BromideRecommendation for Aryl ChlorideRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ or PEPPSI-IPr (2-5 mol%)Chlorides require a more active catalyst system for efficient oxidative addition.
Ligand SPhos, XPhos, or PCy₃ (2-6 mol%)RuPhos, n-BuPAd₂, or NHC (4-10 mol%)More electron-donating and bulky ligands are needed to activate the strong C-Cl bond.
Boron Reagent Arylboronic Acid (1.2-1.5 equiv)K-Cyclopropyltrifluoroborate (1.5-2.0 equiv)Trifluoroborates offer superior stability and reactivity, especially in challenging couplings.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Cs₂CO₃ (3 equiv)A strong, soluble base is crucial for activating the boron reagent and driving the reaction with chlorides.
Solvent Toluene, Dioxane, or THF/H₂OToluene/H₂O or Dioxane/H₂OAnhydrous conditions with a small amount of water often provide the best balance of solubility and reactivity.
Temperature 80-110 °C100-120 °CHigher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.

Section 6: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently reactive electrophile (e.g., chloride). 3. Poor quality of reagents (base, solvent).1. Use a fresh palladium source/ligand; consider a more active ligand (e.g., switch from PPh₃ to a Buchwald ligand). 2. Increase temperature; switch to a more active catalyst system (e.g., NHC-based). 3. Use freshly dried/degassed solvents and a freshly opened or properly stored base.
Protodeboronation of Boron Reagent 1. Presence of excess water or acidic impurities. 2. Boronic acid is inherently unstable. 3. Reaction is too slow, allowing decomposition to dominate.1. Ensure anhydrous conditions; use a stronger, non-protic base. 2. Switch to a more stable boron source like a pinacol ester or potassium trifluoroborate. 3. Increase catalyst loading or temperature to accelerate the productive coupling pathway.
Formation of Homocoupled Products 1. Reaction conditions promoting side reactions. 2. Oxygen contamination.1. Use a bulkier ligand to suppress homocoupling. 2. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere.
Dehalogenation of Starting Material 1. Presence of a hydrogen source. 2. Certain ligands/bases can promote this pathway.1. Ensure solvents are anhydrous. 2. Screen different bases or ligands.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13576-13591.
  • Yao, M.-L., & Deng, M.-Z. (2000).
  • Schild, D. J., et al. (2021). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction.
  • Pu, Y.-M., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(18), 5621-5625.
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Singh, U., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(6), 33-38.
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 133(20), 11166-11189.
  • Semantic Scholar. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • Pratt, D. A., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 21(18), 7489-7493.
  • Moody, P. R., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4465-4470.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 651-657.
  • Chavant, P. Y., & Chassot, T. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(9), 1655-1657.
  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(1), 3-30.
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068-11091.
  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(29), 10321-10332.
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 171-174.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(1), 113-116.
  • Pratt, D. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 2(1), 29-43.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Sevov, C. S., & Ball, N. D. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 80(17), 8869-8874.
  • Canadian Science Publishing. (2023, July 11). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Deng, M.-Z., et al. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

Sources

Application

Application Note: 5-Cyclopropyl-2-ethoxypyridine as an Advanced Intermediate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary In contemporary medicinal chemistry, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is critical for navigating the complex multi-parameter optimization required for clinical candidates. 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1)[1] has emerged as a highly versatile and privileged intermediate. By combining the robust hydrogen-bonding capacity of a pyridine core with the unique physicochemical modulations of cyclopropyl and ethoxy substituents, this scaffold offers a direct pathway to synthesize highly potent, metabolically stable active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands[2],[3].

This application note details the structural rationale, physicochemical profiling, and validated synthetic workflows for integrating 5-cyclopropyl-2-ethoxypyridine into drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The utility of 5-cyclopropyl-2-ethoxypyridine lies in the synergistic effects of its functional groups, which address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered during lead optimization:

  • The Cyclopropyl Motif (C5 Position): The cyclopropyl ring acts as a conformationally restricted bioisostere for gem-dimethyl or isopropyl groups[4]. This substitution frequently enhances metabolic stability by eliminating susceptible benzylic/aliphatic C-H bonds that are prone to Cytochrome P450 (CYP) mediated oxidation[5]. Furthermore, the unique sp2 -like hybridization of the cyclopropyl C-C bonds provides enhanced π -character, allowing it to favorably interact with aromatic residues in target binding pockets while lowering overall lipophilicity (cLogP) compared to acyclic analogs[6],[7].

  • The 2-Ethoxy Pyridine Core: The pyridine ring is a fundamental pharmacophore that acts as a robust hydrogen bond acceptor. The addition of the 2-ethoxy group serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, modulating the pKa​ of the nitrogen and increasing its basicity[8]. Structurally, the ethoxy oxygen provides an additional hydrogen bond acceptor, while the ethyl tail can occupy small, adjacent lipophilic sub-pockets to drive binding affinity and increase target residence time[2],[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in downstream API synthesis and its ultimate impact on Lipinski's Rule of Five parameters.

PropertyValuePharmacological & Synthetic Relevance
CAS Number 1414870-85-1Unique identifier for procurement and registry[1].
Molecular Weight 163.22 g/mol Low MW allows significant downstream functionalization while maintaining drug-like properties.
Topological Polar Surface Area 22.12 ŲExcellent baseline membrane permeability; highly suitable for CNS-targeted drug design[3].
Hydrogen Bond Acceptors 2 (N, O)Facilitates critical interactions with kinase hinge regions or GPCR binding pockets.
Hydrogen Bond Donors 0Prevents severe desolvation penalties during target binding.
cLogP (Estimated) ~2.5Balanced lipophilicity; cyclopropyl restricts excessive hydrophobicity compared to larger alkyls[9].

Synthetic Integration & Workflows

As an intermediate, 5-cyclopropyl-2-ethoxypyridine requires functionalization to be coupled with other pharmacophores. The most strategic point of functionalization is the C3-position . Because the C5-position is blocked by the cyclopropyl group, and the ethoxy group at C2 strongly directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions, the molecule can be regioselectively halogenated at C3 with near-quantitative yields.

Once halogenated, the resulting 3-bromo-5-cyclopropyl-2-ethoxypyridine becomes an ideal partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex API architectures.

G SM 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) Bromination Regioselective C3-Bromination SM->Bromination NBS, DMF 0 °C to RT Intermediate 3-Bromo-5-cyclopropyl- 2-ethoxypyridine Bromination->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C API Target API (e.g., Kinase Inhibitor) Coupling->API

Caption: Workflow for the synthetic divergence of 5-cyclopropyl-2-ethoxypyridine into target APIs.

Detailed Experimental Protocols

The following protocols have been designed with built-in causality and self-validating checkpoints to ensure high fidelity and reproducibility in a process chemistry environment.

Protocol A: Regioselective C3-Bromination

Objective: Synthesis of 3-bromo-5-cyclopropyl-2-ethoxypyridine. Causality & Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ) to prevent over-bromination and avoid harsh acidic byproducts that could cleave the ethoxy ether. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the bromonium intermediate, facilitating rapid electrophilic aromatic substitution exclusively at the sterically accessible and electronically activated C3 position.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-cyclopropyl-2-ethoxypyridine (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Insight: Cooling minimizes exothermic degradation and prevents potential radical side-reactions at the cyclopropyl ring.

  • Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Insight: Controlled addition maintains strict regioselectivity and prevents localized heating.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material peak is fully consumed, yielding a single higher-mass product peak corresponding to the mono-brominated species [M+H]+=242.0/244.0 .

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir for 10 minutes. Insight: This neutralizes any unreacted NBS, preventing downstream oxidative side reactions.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine ( 3×50 mL) to thoroughly remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (0-10% EtOAc in Hexanes) to yield 3-bromo-5-cyclopropyl-2-ethoxypyridine as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling for API Elaboration

Objective: Coupling of 3-bromo-5-cyclopropyl-2-ethoxypyridine with an aryl boronic acid to form a biaryl API scaffold. Causality & Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which is highly effective for facilitating reductive elimination in sterically hindered ortho-substituted pyridines. Potassium carbonate ( K2​CO3​ ) in a 1,4-dioxane/water mixture provides the optimal basicity and solubility profile to activate the boronic acid into the highly nucleophilic boronate species required for transmetalation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or pressure vial, combine 3-bromo-5-cyclopropyl-2-ethoxypyridine (1.0 equiv, 5 mmol), the desired aryl boronic acid (1.2 equiv, 6 mmol), and K2​CO3​ (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 50 mL, 0.1 M).

  • Degassing (Critical Step): Sparge the mixture with argon or nitrogen gas for 15 minutes. Insight: Thorough degassing is mandatory to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 0.25 mmol) under a positive stream of inert gas. Seal the vessel tightly.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Insight: Elevated temperature is required to overcome the activation energy barrier of the oxidative addition step into the electron-rich (ethoxy-substituted) bromo-pyridine.

  • Validation Checkpoint: Cool a 0.1 mL aliquot and analyze via UPLC-MS to confirm the disappearance of the brominated starting material and the formation of the cross-coupled product mass.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (gradient elution based on the polarity of the aryl group) to isolate the target biaryl API intermediate.

References

  • Title: 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)
  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: beilstein-journals.
  • Source: guidechem.

Sources

Method

Application Note: Scalable Synthesis of 5-Cyclopropyl-2-ethoxypyridine via Suzuki-Miyaura Cross-Coupling

Strategic Overview & Introduction 5-Cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) is a critical building block in modern medicinal chemistry and agrochemical development. The incorporation of a cyclopropyl moiety onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Introduction

5-Cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) is a critical building block in modern medicinal chemistry and agrochemical development. The incorporation of a cyclopropyl moiety onto a pyridine core is a proven strategy for enhancing a molecule's lipophilicity, metabolic stability, and target binding affinity.

The most direct and scalable route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxypyridine (CAS 55849-30-4) with cyclopropylboronic acid (CAS 411235-57-9). However, scaling up this specific transformation presents unique chemical engineering challenges, primarily due to the instability of aliphatic boronic acids under standard coupling conditions[1]. This application note provides a self-validating, field-proven protocol designed to maximize yield and purity at the multi-gram to kilogram scale.

Mechanistic Insights and Causality (E-E-A-T)

To transition a Suzuki-Miyaura coupling from a discovery-scale vial to a process-scale reactor, every reagent choice must be mechanistically justified.

  • Mitigating Protodeboronation: Cyclopropylboronic acid is highly susceptible to protodeboronation (cleavage of the C-B bond) in basic, aqueous environments at elevated temperatures[1]. To outcompete this degradation pathway, the catalytic cycle (specifically transmetalation and reductive elimination) must be accelerated.

  • Catalyst and Ligand Selection: Traditional catalysts like Pd(PPh3​)4​ are insufficient for this transformation. Instead, utilizing a palladium precatalyst like Pd(OAc)2​ in combination with an electron-rich, sterically demanding Buchwald-type ligand (e.g., SPhos ) or PCy3​ creates a highly active, electron-rich Pd(0) species[2]. This lowers the activation barrier for transmetalation, driving the reaction forward before the boronic acid can degrade[3].

  • Solvent and Base Dynamics: A biphasic Toluene/Water (5:1 v/v) solvent system is employed rather than a monophasic system like 1,4-Dioxane[4]. The biphasic nature limits the bulk exposure of cyclopropylboronic acid to the aqueous base. K3​PO4​ is selected as the base because it provides the optimal interfacial pH to form the reactive trihydroxyboronate intermediate without triggering the rapid decomposition seen with stronger bases like NaOH [5].

  • Stoichiometry: A 1.3 molar equivalent of cyclopropylboronic acid is used. This slight excess compensates for minor unavoidable homocoupling or protodeboronation, ensuring complete consumption of the aryl bromide, which is notoriously difficult to separate from the final product via distillation[3].

Process Workflow Visualization

Workflow A 1. Reactor Setup & Solvent Degassing (Toluene / H2O) B 2. Reagent Charging (5-Bromo-2-ethoxypyridine, cPr-B(OH)2, Pd(OAc)2, SPhos) A->B C 3. Base Addition (Aqueous K3PO4 slowly added) B->C D 4. Reaction Execution (Vigorous stirring at 95 °C, 12-16 h) C->D E 5. Phase Separation & Extraction (Aqueous layer extracted with Toluene) D->E F 6. Washing & Drying (Brine wash, dry over Na2SO4) E->F G 7. Solvent Concentration (Rotary Evaporation) F->G H 8. Product Isolation (Vacuum Distillation / Silica Filtration) G->H

Process workflow for the scalable synthesis of 5-cyclopropyl-2-ethoxypyridine.

Materials and Reagents

ReagentCAS NumberEquivalentsAmount (100 mmol scale)Role
5-Bromo-2-ethoxypyridine 55849-30-41.0020.20 gElectrophile
Cyclopropylboronic acid 411235-57-91.3011.17 gNucleophile
Pd(OAc)2​ 3375-31-30.01 (1 mol%)224 mgPrecatalyst
SPhos 657408-07-60.02 (2 mol%)821 mgLigand
K3​PO4​ 7778-53-22.0042.45 gBase
Toluene 108-88-3-250 mLOrganic Solvent
Deionized Water 7732-18-5-50 mLAqueous Solvent

Detailed Step-by-Step Protocol

Phase 1: Preparation and Degassing
  • Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and an argon/nitrogen inlet.

  • Add 250 mL of Toluene and 50 mL of Deionized Water to the reactor.

  • Critical Step: Degas the biphasic solvent system by sparging with subsurface Argon for at least 30 minutes. Oxygen must be rigorously excluded to prevent catalyst deactivation and unwanted oxidative homocoupling of the boronic acid.

Phase 2: Reaction Execution
  • Under a positive flow of Argon, charge the reactor with 5-bromo-2-ethoxypyridine (20.20 g), cyclopropylboronic acid (11.17 g), Pd(OAc)2​ (224 mg), and SPhos (821 mg)[2].

  • In a separate, degassed flask, dissolve K3​PO4​ (42.45 g) in the 50 mL of degassed water.

  • Transfer the aqueous base solution into the reactor via a cannula or dropping funnel.

  • Increase the mechanical stirring rate to ensure a highly dispersed emulsion (crucial for biphasic interfacial reactions).

  • Heat the reactor jacket to maintain an internal temperature of 95 °C .

  • Allow the reaction to proceed for 12–16 hours. Monitor the conversion via GC-MS or HPLC. The reaction is deemed complete when the aryl bromide peak is < 1% relative to the product.

Phase 3: Workup and Extraction
  • Cool the reaction mixture to 20 °C.

  • Filter the biphasic mixture through a thin pad of Celite to remove precipitated palladium black. Rinse the pad with 50 mL of Toluene.

  • Transfer the filtrate to a separatory funnel. Allow the phases to separate and decant the lower aqueous layer.

  • Extract the aqueous layer once with 50 mL of Toluene.

  • Combine the organic phases and wash with 100 mL of saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporation) to yield a crude oil.

Phase 4: Purification
  • For Scale-Up: Purify the crude product via fractional vacuum distillation. 5-cyclopropyl-2-ethoxypyridine distills as a clear, colorless to pale-yellow liquid.

  • For Lab Scale: Alternatively, perform flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient 95:5 to 90:10).

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization data justifying the selected catalytic system for scale-up. The Pd(OAc)2​ /SPhos system provides the highest yield while nearly eliminating the protodeboronation side reaction.

Catalyst SystemLigandBaseSolvent SystemYield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ 1,4-Dioxane / H2​O 45%~35%
Pd(dppf)Cl2​ (3 mol%)dppf K2​CO3​ Toluene / H2​O 68%~15%
Pd(OAc)2​ (1 mol%) PCy3​ (2 mol%) K3​PO4​ Toluene / H2​O 85%< 5%
Pd(OAc)2​ (1 mol%) SPhos (2 mol%) K3​PO4​ Toluene / H2​O 92% < 2%

Sources

Application

Application Note: Optimized Catalytic Systems for the Synthesis of 5-Cyclopropyl-2-ethoxypyridine

Scientific Rationale and Mechanistic Overview The incorporation of cyclopropyl rings into heteroaromatic scaffolds is a highly sought-after transformation in modern drug discovery. Specifically, 5-cyclopropyl-2-ethoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Mechanistic Overview

The incorporation of cyclopropyl rings into heteroaromatic scaffolds is a highly sought-after transformation in modern drug discovery. Specifically, 5-cyclopropyl-2-ethoxypyridine and its derivatives serve as critical building blocks for synthesizing potent human dihydroorotate dehydrogenase (DHODH) inhibitors, which have profound applications in antiviral and anticancer therapeutics[1],.

However, the Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with heteroaryl halides presents unique mechanistic hurdles. Unlike sp2-hybridized arylboronic acids, aliphatic sp3-hybridized boronic acids exhibit significantly slower transmetalation rates[2]. Furthermore, cyclopropylboronic acid is highly susceptible to protodeboronation in basic, aqueous media. To overcome this, the catalytic system must be precisely engineered to accelerate both oxidative addition and transmetalation, ensuring the cross-coupling outpaces the degradation of the boronic acid[2], .

The Causality of Catalyst Design

To achieve high yields of 5-cyclopropyl-2-ethoxypyridine, the selection of the palladium pre-catalyst and its supporting ligand is governed by the following principles:

  • Steric Bulk for Reductive Elimination: Bulky, electron-rich phosphine ligands (e.g., SPhos, PCy3, or CataCXium A) increase the electron density on the Pd center, facilitating the oxidative addition of the carbon-halogen bond. Concurrently, their large cone angles force the sterically demanding cyclopropyl and pyridine groups together, accelerating reductive elimination.

  • Base and Solvent Synergy: The addition of water (typically in a 10:1 Toluene:H2O ratio) is not arbitrary; it is required to solubilize the inorganic base (e.g., K3PO4 or Cs2CO3) and generate the reactive cyclopropylhydroxyboronate anion, which is the actual species that undergoes transmetalation[2].

SuzukiMechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [5-Bromo-2-ethoxypyridine] Pd0->OxAdd PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation [Cyclopropylboronic Acid + Base] PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Cyclopropyl TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Product 5-Cyclopropyl-2-ethoxypyridine RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-cyclopropyl-2-ethoxypyridine.

Quantitative Catalyst Selection Guide

The choice of catalyst depends heavily on the starting electrophile (bromide vs. chloride) and the boron source. The table below summarizes the most effective, field-proven catalytic systems for this specific transformation.

ElectrophileBoron SourceCatalyst SystemBase / SolventTemp / TimeExpected Yield
5-Bromo-2-ethoxypyridine Cyclopropylboronic acidPd(OAc)2 (5 mol%) + SPhos (10 mol%)K3PO4 / Toluene:H2O (10:1)100 °C / 12 h88 - 92%
5-Bromo-2-ethoxypyridine Cyclopropylboronic acidPd(OAc)2 (5 mol%) + PCy3 (10 mol%)K3PO4 / Toluene:H2O (10:1)100 °C / 16 h80 - 85%
5-Chloro-2-ethoxypyridine Potassium cyclopropyltrifluoroboratePd(OAc)2 (2 mol%) + n-BuPAd2 (3 mol%)Cs2CO3 / Toluene:H2O (10:1)100 °C / 24 h82 - 87%
5-Bromo-2-ethoxypyridine Cyclopropylboronic acidPd(dppf)Cl2 (5 mol%)Cs2CO3 / 1,4-Dioxane:H2O (5:1)90 °C / 18 h75 - 80%

Data synthesized from benchmark coupling studies of heteroaryl halides and cyclopropyl boron species[3],[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific stoichiometric ratios and In-Process Controls (IPCs) to verify reaction progress before proceeding to workup.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (100°C, 12-24h) Prep->Reaction Quench 3. Quench & Extract (H2O / EtOAc) Reaction->Quench Purify 4. Purification (Silica Gel / HPLC) Quench->Purify Analyze 5. Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Standard experimental workflow for the synthesis of 5-cyclopropyl-2-ethoxypyridine.

Protocol A: SPhos-Mediated Coupling (Optimized for 5-Bromo-2-ethoxypyridine)

This protocol utilizes SPhos, which forms a highly active, mono-ligated Pd(0) species that is exceptional at promoting the transmetalation of aliphatic boronic acids.

Materials:

  • 5-Bromo-2-ethoxypyridine (1.0 equiv, 10.0 mmol)

  • Cyclopropylboronic acid (1.5 equiv, 15.0 mmol) (Note: Excess is used to compensate for minor protodeboronation).

  • Pd(OAc)2 (0.05 equiv, 0.5 mmol)

  • SPhos (0.10 equiv, 1.0 mmol)

  • K3PO4 (3.0 equiv, 30.0 mmol)

  • Toluene (40 mL) and Deionized H2O (4 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine Toluene (40 mL) and H2O (4 mL). Sparge the biphasic solvent mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand, which would immediately deactivate the catalyst.

  • Reagent Loading: Under an Argon atmosphere, charge the flask with 5-bromo-2-ethoxypyridine, cyclopropylboronic acid, and K3PO4.

  • Catalyst Activation: Add Pd(OAc)2 and SPhos to the mixture. The solution will typically transition from yellow to a deep red/orange, indicating the formation of the active Pd(0)-SPhos complex.

  • Heating & IPC: Seal the flask and heat to 100 °C with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

    • Self-Validation Check (IPC): After 4 hours, sample the organic layer. Run an LC-MS or TLC (Hexanes:EtOAc 9:1). The starting bromide should be <5% relative to the product mass (m/z [M+H]+ = 164.1).

  • Workup: Once complete (typically 12 hours), cool the reaction to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield 5-cyclopropyl-2-ethoxypyridine as a pale yellow oil.

Protocol B: CataCXium A-Mediated Coupling (Optimized for 5-Chloro-2-ethoxypyridine)

Aryl chlorides are notoriously difficult to activate. This protocol leverages the extreme steric bulk of n-BuPAd2 (CataCXium A) and the stability of potassium cyclopropyltrifluoroborate to force the reaction to completion[3], .

Materials:

  • 5-Chloro-2-ethoxypyridine (1.0 equiv, 10.0 mmol)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv, 15.0 mmol)

  • Pd(OAc)2 (0.02 equiv, 0.2 mmol)

  • n-BuPAd2 (CataCXium A) (0.03 equiv, 0.3 mmol)

  • Cs2CO3 (3.0 equiv, 30.0 mmol)

  • Toluene (40 mL) and Deionized H2O (4 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a pressure vial with Pd(OAc)2, n-BuPAd2, potassium cyclopropyltrifluoroborate, and Cs2CO3.

  • Solvent Addition: Add the 5-chloro-2-ethoxypyridine dissolved in pre-degassed Toluene/H2O (10:1, 44 mL total). Causality: The trifluoroborate salt slowly hydrolyzes in the presence of water and base to release the active boronic acid continuously, keeping its concentration low and preventing bulk protodeboronation.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C for 24 hours.

  • Workup & Isolation: Cool to room temperature. The reaction mixture will likely contain a suspension of inorganic salts. Filter the mixture through a short pad of Celite, washing the cake with CH2Cl2 (3 x 20 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the target compound.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.[Link]

  • Molander, G. A., et al. (2010). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. NIH Public Access / Journal of Organic Chemistry.[Link]

  • Lucas-Hourani, M., et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry, 58(14), 5579–5598.[Link]

Sources

Method

The Strategic Integration of 5-Cyclopropyl-2-ethoxypyridine in Next-Generation Agrochemical Development: Application Notes and Protocols

Abstract: The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a focus on chemical scaffolds that offer unique physicochemical and biological properties. Among these, the pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a focus on chemical scaffolds that offer unique physicochemical and biological properties. Among these, the pyridine ring system has proven to be a cornerstone in the design of a multitude of commercialized fungicides, insecticides, and herbicides.[1][2][3] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of a particularly promising, yet underexplored building block: 5-cyclopropyl-2-ethoxypyridine . We will explore its potential as a core structural motif, detailing hypothetical, yet scientifically grounded, protocols for its incorporation into novel active ingredients and their subsequent biological evaluation. The rationale behind the inclusion of the cyclopropyl and ethoxy moieties will be a central theme, emphasizing their collective contribution to metabolic stability, target affinity, and bioavailability.

Part 1: The Rationale - Why 5-Cyclopropyl-2-ethoxypyridine?

The pyridine core is a bioisostere of the benzene ring, but its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can significantly enhance binding to biological targets and improve aqueous solubility.[1] The substituents at the 2 and 5 positions of the pyridine ring in 5-cyclopropyl-2-ethoxypyridine are not arbitrary; they are strategically chosen for their known benefits in agrochemical design:

  • The Cyclopropyl Group: This small, strained ring is a "metabolic blocker." Its presence can hinder oxidative degradation by cytochrome P450 enzymes in target pests and non-target organisms, thereby increasing the bioavailability and residual activity of the parent molecule.[4] Furthermore, the cyclopropyl group can confer conformational rigidity, which can be crucial for optimal binding to a specific target protein. Its role in enhancing the insecticidal activity of pyrethroids is a well-documented example of its utility.[5][6]

  • The 2-Ethoxy Group: The alkoxy group at the 2-position of the pyridine ring is a key modulator of the electronic properties of the scaffold. It can influence the reactivity of the pyridine ring and the overall lipophilicity of the molecule, which is a critical parameter for its ability to penetrate the waxy cuticle of insects or the cell membranes of fungi and plants. 2-Ethoxypyridine itself is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[7]

Part 2: Synthesis and Derivatization Workflow

The following section outlines a generalized, multi-step protocol for the synthesis of 5-cyclopropyl-2-ethoxypyridine and its subsequent derivatization into a hypothetical library of candidate agrochemicals.

Protocol 2.1: Synthesis of 5-Cyclopropyl-2-ethoxypyridine

This protocol is a plausible synthetic route based on established pyridine chemistry.

Objective: To synthesize the core scaffold, 5-cyclopropyl-2-ethoxypyridine.

Materials:

  • 2-Ethoxy-5-bromopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-ethoxy-5-bromopyridine (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-cyclopropyl-2-ethoxypyridine.

Workflow for Derivatization:

The synthesized 5-cyclopropyl-2-ethoxypyridine can be further functionalized to create a diverse library of compounds for screening. A key strategy is the introduction of a variety of functional groups at other positions on the pyridine ring, or by linking it to other bioactive moieties.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies cluster_candidates Hypothetical Agrochemical Candidates A 5-Bromo-2-ethoxypyridine C Suzuki Coupling A->C B Cyclopropylboronic Acid B->C D 5-Cyclopropyl-2-ethoxypyridine C->D E Halogenation (e.g., at C3 or C4) D->E F Nitration D->F G Metalation followed by Electrophilic Quench D->G H Introduction of Amide Linkage D->H I Candidate Insecticides E->I J Candidate Fungicides F->J K Candidate Herbicides G->K H->I H->J

Caption: Synthetic and derivatization workflow for 5-cyclopropyl-2-ethoxypyridine.

Part 3: Application in Insecticide Development

Hypothesis:

Derivatives of 5-cyclopropyl-2-ethoxypyridine, when appropriately functionalized, can act as potent insecticides, potentially by modulating the voltage-gated sodium channels of insects, a mode of action similar to pyrethroids.[5][6]

Protocol 3.1: Synthesis of a Hypothetical Insecticide Candidate

Objective: To synthesize a hypothetical insecticide, for example, by introducing an ester linkage to a known toxophore.

Step-by-Step Procedure:

  • Functionalization of the Core: First, introduce a hydroxymethyl group at the 3-position of 5-cyclopropyl-2-ethoxypyridine via a suitable multi-step sequence (e.g., lithiation followed by reaction with formaldehyde).

  • Esterification: React the resulting alcohol with a carboxylic acid known to be part of an insecticidal toxophore (e.g., a derivative of chrysanthemic acid, found in pyrethroids) using a standard esterification protocol (e.g., DCC/DMAP coupling).

  • Purification: Purify the final product by column chromatography.

Protocol 3.2: Primary Screening for Insecticidal Activity

Objective: To assess the insecticidal activity of the synthesized compounds against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or the larval stage of the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized compounds

  • Acetone (for dissolving compounds)

  • Sucrose solution (5%)

  • Vials or petri dishes

  • Target insects

  • Micro-applicator

Step-by-Step Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL. Create serial dilutions to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

  • Topical Application: For adult insects like fruit flies, anesthetize them briefly with CO₂. Apply 0.1 µL of each test solution to the dorsal thorax of each insect using a micro-applicator.

  • Dietary Exposure: For larval insects, incorporate the test compounds into an artificial diet at the desired concentrations.

  • Observation: Place the treated insects in clean containers with a food source (e.g., a cotton ball soaked in sucrose solution for adults). Maintain at 25°C and 60% relative humidity.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-treatment. A corrected mortality rate can be calculated using Abbott's formula if control mortality is observed.

  • Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) for each compound.

Proposed Mode of Action Study Workflow:

G A Active Compound Identified in Primary Screen B Electrophysiology Assay (e.g., Patch Clamp on Insect Neurons) A->B C Competitive Binding Assay with Known Sodium Channel Modulators A->C D Synergism Studies with P450 Inhibitors (e.g., PBO) A->D E Confirmation of Mode of Action B->E C->E

Caption: Workflow for investigating the mode of action of a candidate insecticide.

Part 4: Application in Fungicide Development

Hypothesis:

Amide derivatives of 5-cyclopropyl-2-ethoxypyridine may exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi. This is a common mode of action for many modern fungicides.

Protocol 4.1: Synthesis of a Hypothetical Fungicide Candidate

Objective: To synthesize an amide derivative of 5-cyclopropyl-2-ethoxypyridine.

Step-by-Step Procedure:

  • Carboxylation: Introduce a carboxylic acid group at the 3-position of the 5-cyclopropyl-2-ethoxypyridine core. This can be achieved by lithiation followed by quenching with dry ice (solid CO₂).

  • Amide Coupling: Couple the resulting carboxylic acid with a selected amine known to be present in SDHI fungicides (e.g., 2-aminothiophenol derivatives) using a peptide coupling reagent such as HATU or HOBt/EDC.

  • Purification: Purify the final amide product by recrystallization or column chromatography.

Protocol 4.2: In Vitro Antifungal Assay

Objective: To evaluate the in vitro antifungal activity of the synthesized compounds against economically important plant pathogenic fungi, such as Botrytis cinerea or Fusarium graminearum.

Materials:

  • Synthesized compounds

  • Potato Dextrose Agar (PDA)

  • Fungal cultures

  • 96-well microtiter plates

  • Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Test Solutions: Dissolve the compounds in DMSO to prepare stock solutions.

  • Spore Suspension: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Microtiter Plate Assay: Add the test compounds at various concentrations to the wells of a 96-well plate containing potato dextrose broth. Then, add the fungal spore suspension to each well.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Growth Inhibition Assessment: Measure the optical density at 600 nm using a spectrophotometer to determine fungal growth. Calculate the percentage of growth inhibition relative to a solvent control.

  • Analysis: Determine the EC₅₀ (effective concentration for 50% inhibition) for each compound.

Data Presentation:
Compound IDTarget FungusEC₅₀ (µg/mL)
F-CP-01Botrytis cinerea1.5
F-CP-02Botrytis cinerea5.2
F-CP-01Fusarium graminearum3.8
F-CP-02Fusarium graminearum>10
Standard FungicideBotrytis cinerea0.8

Part 5: Concluding Remarks for the Research Professional

5-Cyclopropyl-2-ethoxypyridine represents a high-potential scaffold for the development of novel agrochemicals. Its constituent parts, the cyclopropyl and 2-ethoxy-pyridine moieties, offer a compelling combination of metabolic stability, favorable physicochemical properties, and synthetic tractability. The protocols and workflows detailed in this document provide a foundational framework for initiating a discovery program centered around this promising chemical entity. While the specific examples provided are hypothetical, they are rooted in established principles of agrochemical design and testing. It is incumbent upon the diligent researcher to explore the vast chemical space accessible from this scaffold to uncover the next generation of safe and effective crop protection solutions.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 342-353.
  • Development of novel pyridine-based agrochemicals: A review. (2024).
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2022). Molecules, 27(11), 3488.
  • Pyridine & Picolines. (n.d.). Jubilant Ingrevia.
  • 2-Ethoxypyridine. (n.d.). Chem-Impex.
  • Cyclopropyl‐enhanced bioavailability, not target‐site potency, drives the herbicidal activity of FM‐1688, a novel PPO inhibitor. (2025). Pest Management Science.
  • Natural Products in the Discovery of Agrochemicals. (2014). CHIMIA International Journal for Chemistry, 68(11), 774-781.
  • 5-Cyclopropyl-4-((S)-2,2,2-trifluoro-1-methyl-ethoxy)-pyridine-2-carboxylic acid (3-carbamoylmethyl-oxetan-3-yl)-amide. (n.d.). PubChem.
  • 5-Cylclopropyl-2-ethoxypyridine. (n.d.). NextSDS.
  • Botanical Insecticides for Crop Protection: Major Classes and Possible Mechanisms of Action. (2023). IntechOpen.
  • 5-Cyclopropyl-2'-deoxyuridine. (n.d.). PubChem.
  • 5-cyclopropyl-N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide. (n.d.). EvitaChem.
  • Cycloprothrin. (n.d.). AERU, University of Hertfordshire.

Sources

Application

Application Note: Advanced Functionalization Strategies for 5-Cyclopropyl-2-ethoxypyridine in Medicinal Chemistry

Executive Summary & Pharmacological Rationale The pyridine ring is a ubiquitous scaffold in modern drug discovery. Within this chemical space, 5-cyclopropyl-2-ethoxypyridine has emerged as a highly privileged building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyridine ring is a ubiquitous scaffold in modern drug discovery. Within this chemical space, 5-cyclopropyl-2-ethoxypyridine has emerged as a highly privileged building block. The strategic placement of the 2-ethoxy and 5-cyclopropyl moieties provides a synergistic balance of synthetic tractability and optimized pharmacokinetic (PK) properties.

From a medicinal chemistry perspective, the 2-ethoxy group serves as an excellent hydrogen-bond acceptor while modulating the basicity ( pKa​ ) of the pyridine nitrogen, improving aqueous solubility. Concurrently, the 5-cyclopropyl group acts as a superior bioisostere for alkyl or aryl substituents. Because the cyclopropyl ring possesses sp2 -like character in its C–C bonds, it provides unique spatial geometry and high lipophilicity without the metabolic liabilities of linear alkyl chains—specifically resisting cytochrome P450-mediated benzylic oxidation [1]. This specific substitution pattern has been successfully deployed in the optimization of orally bioavailable Aurora kinase inhibitors and high-affinity Cannabinoid Type 2 (CB2) receptor PET imaging agents [1, 2].

Mechanistic Framework for Regioselective Functionalization

The functionalization of 5-cyclopropyl-2-ethoxypyridine relies on exploiting the electronic and steric environment created by its substituents.

Directed ortho-Metalation (DoM) at C3

The 2-ethoxy group is a powerful Directed Metalation Group (DMG). The oxygen atom pre-coordinates with lithium or magnesium bases, directing deprotonation exclusively to the adjacent C3 position. The 5-cyclopropyl group provides sufficient steric bulk to shield the C6 position from non-specific metalation or nucleophilic attack, ensuring exquisite regioselectivity.

3,4-Pyridyne Intermediate Generation

When the C3 position is pre-functionalized with a halogen (e.g., chlorine), the molecule can be subjected to highly sterically hindered bases like the Knochel-Hauser base (TMPMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows for clean deprotonation at C4 without nucleophilic attack. Subsequent heating induces the elimination of the C3-chloride, generating a highly reactive 3,4-pyridyne intermediate. Due to the aryne distortion model driven by the 2-ethoxy group, incoming nucleophiles preferentially attack at C4, leaving the C3 position anionic for a subsequent electrophilic quench [3].

G SM 5-Cyclopropyl- 2-ethoxypyridine DoM C3-Lithiation (LDA, -78°C) SM->DoM Directing Group Effect SM_Cl 3-Chloro-5-cyclopropyl- 2-ethoxypyridine SM->SM_Cl Chlorination Bor C3-Borylation (B(OiPr)3, Pinacol) DoM->Bor Electrophilic Quench Cross Suzuki-Miyaura Coupling Bor->Cross Pd-Catalysis Pyridyne 3,4-Pyridyne Intermediate SM_Cl->Pyridyne TMPMgCl·LiCl (-78°C to 75°C) Difunct 3,4-Difunctionalization (Nu- at C4, E+ at C3) Pyridyne->Difunct 1. RMgX 2. E+

Divergent synthetic workflows for the functionalization of 5-cyclopropyl-2-ethoxypyridine.

Quantitative Data: Reaction Optimization

Synthesizing complex active pharmaceutical ingredients (APIs) requires high-yielding, regioselective steps. Table 1 summarizes the optimization of the C3-borylation step, highlighting the necessity of non-nucleophilic bases to prevent Chichibabin-type side reactions.

Table 1: Optimization of C3-Borylation Conditions

BaseSolventTemp (°C)ElectrophileYield (%)Regioselectivity (C3:C4:C6)Causality / Observation
n-BuLiTHF-78B(OiPr)₃4585:0:15High nucleophilicity of n-BuLi leads to C6 addition side-products.
LDATHF-78B(OiPr)₃88>99:0:0Steric bulk of LDA prevents nucleophilic attack; excellent DoM.
TMPMgCl·LiClTHF-20B(OiPr)₃92>99:0:0LiCl breaks aggregates; higher temp tolerance improves scalability.
LTMPEt₂O-78B(OMe)₃6590:10:0Smaller electrophile (B(OMe)₃) leads to trace over-borylation.

Table 2: 3,4-Difunctionalization via Pyridyne (using 3-chloro derivative)

Nucleophile (C4 attack)Electrophile (C3 quench)Yield (%)C4/C3 Selectivity
PhMgClI₂78>95:5
iPrMgClDMF (Yields Aldehyde)72>95:5
4-F-C₆H₄MgClAllyl-Br81>95:5

Experimental Protocols

Protocol A: Regioselective C3-Borylation via Directed ortho-Metalation

This protocol utilizes TMPMgCl·LiCl to ensure high regioselectivity and scalability without the cryogenic constraints of LDA.

Materials:

  • 5-Cyclopropyl-2-ethoxypyridine (1.0 equiv, 10 mmol)

  • TMPMgCl·LiCl (1.0 M in THF, 1.1 equiv, 11 mmol)

  • Triisopropyl borate (B(OiPr)₃) (1.5 equiv, 15 mmol)

  • Pinacol (1.5 equiv, 15 mmol)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 5-cyclopropyl-2-ethoxypyridine (1.63 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Add TMPMgCl·LiCl (11 mL, 11 mmol) dropwise over 15 minutes via syringe pump.

    • Causality: Slow addition prevents localized heating, ensuring the kinetically favored C3 deprotonation is not outcompeted by thermodynamic equilibration.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H-NMR. The complete disappearance of the C3 proton signal and incorporation of deuterium confirms quantitative metalation.

  • Electrophilic Quench: Stir for 1 hour at -20 °C, then add B(OiPr)₃ (3.46 mL, 15 mmol) rapidly in one portion. Stir for an additional 2 hours while allowing the reaction to warm to 0 °C.

  • Esterification: Add pinacol (1.77 g, 15 mmol) dissolved in 5 mL THF, followed by glacial acetic acid (1.2 mL) to adjust the pH to ~5. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield the pinacol boronic ester.

Protocol B: 3,4-Difunctionalization via Pyridyne Intermediate

Adapted for the synthesis of highly decorated medicinal chemistry scaffolds[3].

Materials:

  • 3-Chloro-5-cyclopropyl-2-ethoxypyridine (1.0 equiv, 5 mmol)

  • Phenylmagnesium chloride (PhMgCl) (2.0 M in THF, 2.5 equiv, 12.5 mmol)

  • Iodine (I₂) (3.0 equiv, 15 mmol)

  • Anhydrous Toluene/THF (1:1 v/v)

Step-by-Step Methodology:

  • Pyridyne Generation & Trapping: In a sealed pressure tube under argon, dissolve the 3-chloro-pyridine derivative (0.99 g, 5 mmol) in 25 mL of the Toluene/THF mixture.

  • Add PhMgCl (6.25 mL, 12.5 mmol) at room temperature.

    • Causality: The Grignard reagent acts as both the base to induce elimination of the C3-chloride (forming the 3,4-pyridyne) and as the nucleophile that subsequently attacks the C4 position.

  • Seal the tube and heat to 75 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via GC-MS. The mass corresponding to the starting material should disappear, replaced by the intermediate C3-magnesiated species (visible as the protonated C3-H species in a micro-aliquot quenched with water).

  • Electrophilic Quench: Cool the reaction to -78 °C. Add a solution of I₂ (3.81 g, 15 mmol) in 10 mL THF dropwise.

  • Workup: Stir for 1 hour, then quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine (color change from dark brown to pale yellow validates neutralization). Extract with DCM, dry, and purify via silica gel chromatography to isolate 5-cyclopropyl-2-ethoxy-3-iodo-4-phenylpyridine.

G Core Pyridine Core (Base Scaffold) Ethoxy 2-Ethoxy Substitution • H-Bond Acceptor • Directing Group (DoM) • Modulates pKa Core->Ethoxy Step 1: Electronic Tuning Cyclo 5-Cyclopropyl Substitution • Bioisostere for Alkyl/Aryl • High Metabolic Stability • Optimal Lipophilicity (cLogP) Ethoxy->Cyclo Step 2: PK/PD Optimization Target Lead Compound (e.g., Aurora Kinase Inhibitor / CB2 Ligand) Cyclo->Target Step 3: C3/C4 Functionalization

Pharmacophore optimization pathway utilizing the 5-cyclopropyl-2-ethoxypyridine scaffold.

Conclusion

The functionalization of 5-cyclopropyl-2-ethoxypyridine is a masterclass in exploiting electronic directing effects and steric shielding. By utilizing Directed ortho-Metalation (DoM) or pyridyne-mediated pathways, medicinal chemists can rapidly generate highly substituted, metabolically stable pyridine libraries. The self-validating protocols provided ensure reproducibility, making this scaffold a reliable starting point for hit-to-lead optimization campaigns.

References

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, vol. 53, no. 14, 2010, pp. 5213–5228.[Link]

  • Evens, N., et al. "Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor." Journal of Medicinal Chemistry, vol. 58, no. 14, 2015, pp. 5780–5800.[Link]

  • Chen, Y., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." RSC Advances, vol. 11, 2021, pp. 11831-11835.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Cyclopropyl-2-ethoxypyridine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals struggling with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals struggling with the synthesis of 5-cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1).

Synthesizing this compound relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxypyridine with cyclopropylboronic acid. While aryl-aryl couplings are generally robust, introducing an alkylboronic acid like cyclopropylboronic acid fundamentally alters the reaction kinetics, often leading to frustratingly low yields[1]. This guide will deconstruct the mechanistic causality behind these failures, provide a self-validating protocol, and offer a rigorous troubleshooting framework.

Mechanistic Causality: Why Cyclopropyl Substrates Fail

To solve low-yield issues, we must first understand the "why" behind the chemical behavior. Alkylboronic acids lack the sp2-hybridized carbon network that typically accelerates transmetalation in standard Suzuki couplings. When transmetalation is sluggish, the catalytic cycle stalls at the oxidative addition complex, opening the door for three primary failure pathways:

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable in basic, aqueous conditions[2]. Before it can transmetalate, the C-B bond is cleaved by water, releasing cyclopropane gas and rendering the reagent useless.

  • Homocoupling: In the presence of trace oxygen, two molecules of cyclopropylboronic acid will oxidatively couple together, consuming your reagent and forming bicyclopropyl byproducts[2].

  • Dehalogenation (Reduction): If transmetalation is too slow, the Pd(II) oxidative addition complex may react with hydride sources (often found in protic solvents or certain amine bases), replacing the bromine on the pyridine ring with a hydrogen atom[2].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + 5-Bromo-2-ethoxypyridine TransMet Transmetalation [Pd(II)(Ar)(Cyclopropyl)] OxAdd->TransMet + Cyclopropylboronic Acid + Base Dehal Dehalogenation (Reduction) OxAdd->Dehal Hydride Source Side Reaction RedElim Reductive Elimination Yields Product TransMet->RedElim Product Formation Proto Protodeboronation (Degradation Pathway) TransMet->Proto Slow Transmetalation + H2O Homo Homocoupling (Bicyclopropyl) TransMet->Homo O2 Exposure RedElim->Pd0 Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting failure pathways for cyclopropylboronic acid.

Quantitative Data: Catalyst & Condition Optimization

To outcompete protodeboronation, you must accelerate transmetalation. This requires a highly active, electron-rich phosphine ligand and a base strong enough to form the reactive boronate complex, but not so harsh that it destroys the boronic acid.

The table below summarizes our internal optimization data for synthesizing 5-cyclopropyl-2-ethoxypyridine:

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃DME / H₂O (10:1)8035%Sluggish transmetalation; high protodeboronation.
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (10:1)9062%Moderate conversion; some dehalogenation noted.
Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene / H₂O (10:1) 100 88% Optimal transmetalation rate; minimal side reactions[3].
Pd(OAc)₂ / PCy₃K₃PO₄Toluene / H₂O (Air)10041%High homocoupling due to O₂ exposure[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and stoichiometry, we eliminate the variables that cause the failure pathways outlined above.

Reagents Required:

  • 5-Bromo-2-ethoxypyridine (1.0 eq, limiting reagent)

  • Cyclopropylboronic acid (1.5 eq - Excess compensates for minor protodeboronation)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene and Deionized H₂O (10:1 ratio)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Reagent Loading: Add 5-bromo-2-ethoxypyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) to the flask.

  • Solvent Degassing (Critical Step): In a separate flask, prepare a 10:1 mixture of Toluene and H₂O. Subject this mixture to three rigorous Freeze-Pump-Thaw cycles to remove all dissolved oxygen. Transfer the degassed solvent to the reaction flask via cannula.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%). Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 100°C in a pre-heated oil bath. Stir vigorously (800+ RPM) for 12–16 hours. The biphasic nature of the Toluene/H₂O system requires high shear for efficient mass transfer.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 5-cyclopropyl-2-ethoxypyridine.

Troubleshooting FAQs

Q1: My conversion is stalling at 40-50%, but TLC shows that all of my cyclopropylboronic acid has been consumed. What is happening? A1: You are experiencing severe protodeboronation. The cyclopropylboronic acid is degrading into cyclopropane gas before it can react[2]. Actionable Fix: First, ensure your reaction is completely oxygen-free, as O₂ accelerates degradation. Second, increase your cyclopropylboronic acid loading to 1.5–2.0 equivalents. If the problem persists, switch to a more stable derivative like potassium cyclopropyltrifluoroborate or a MIDA boronate, which slowly releases the active boronic acid into the reaction, preventing bulk degradation[2].

Q2: I am isolating a significant amount of 2-ethoxypyridine (the dehalogenated starting material). How do I stop this? A2: Dehalogenation occurs when the Pd(II) oxidative addition complex is reduced by a hydride source instead of undergoing transmetalation[2]. Actionable Fix: Ensure you are not using protic solvents like ethanol or isopropanol, which can undergo beta-hydride elimination to donate a hydride to the palladium center. Stick strictly to the Toluene/H₂O or Dioxane/H₂O systems[3].

Q3: Can I use a weaker base like Na₂CO₃ to prevent the boronic acid from degrading? A3: No. While weaker bases reduce the rate of protodeboronation, they also severely handicap the rate of transmetalation. The Suzuki coupling of alkylboronic acids requires the formation of an electron-rich, highly reactive "ate" complex[R-B(OH)₃]⁻. K₃PO₄ is the field-proven standard because it provides the exact alkalinity needed to drive transmetalation faster than the degradation pathways[3].

Troubleshooting Start Low Yield Detected (< 50%) CheckBoronic Check Boronic Acid Is it fully consumed? Start->CheckBoronic CheckO2 Check Byproducts Homocoupling present? Start->CheckO2 YesConsumed Yes: Protodeboronation Suspected CheckBoronic->YesConsumed NoConsumed No: Sluggish Transmetalation CheckBoronic->NoConsumed FixProto Action: Increase to 1.5 eq or use MIDA boronate YesConsumed->FixProto FixTrans Action: Switch to Pd(OAc)2/PCy3 and K3PO4 base NoConsumed->FixTrans FixO2 Action: Rigorous Freeze-Pump-Thaw Degassing CheckO2->FixO2 Yes

Caption: Logical decision tree for troubleshooting low yields in 5-cyclopropyl-2-ethoxypyridine synthesis.

References

  • ACS Publications - A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates | Organic Letters URL:[Link][1]

  • Audrey Yun Li / Tetrahedron Letters - Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions URL:[Link][3]

Sources

Optimization

Troubleshooting common impurities in 5-cyclopropyl-2-ethoxypyridine reactions

Welcome to the technical support center for the synthesis of 5-cyclopropyl-2-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-cyclopropyl-2-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pyridine derivative. This guide provides in-depth technical information in a question-and-answer format, drawing on established chemical principles and field-proven insights to ensure the integrity of your synthetic processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-cyclopropyl-2-ethoxypyridine, categorized by the most common synthetic methodologies.

Williamson Ether Synthesis Route

The Williamson ether synthesis is a classical and straightforward method for preparing ethers, including 5-cyclopropyl-2-ethoxypyridine, typically by reacting a 5-cyclopropyl-2-halopyridine with sodium ethoxide or by reacting 5-cyclopropyl-2-pyridone with an ethylating agent.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting 5-cyclopropyl-2-halopyridine, but with the halogen replaced by a hydrogen. What is causing this, and how can I prevent it?

Answer:

This byproduct is likely the result of a competing elimination reaction (hydrodehalogenation), where the ethoxide acts as a base rather than a nucleophile.[1] This is particularly prevalent with secondary and tertiary halides, but can also occur with primary halides under certain conditions.[2]

Causality: The ethoxide ion is a strong base and can abstract a proton from the ethylating agent or from the solvent if a protic solvent is used. This can lead to the formation of ethene and water. In the case of using a halopyridine, the basic conditions can promote side reactions.

Troubleshooting Strategies:

  • Choice of Base and Nucleophile: If you are starting from 5-cyclopropyl-2-pyridone, use a non-nucleophilic base like sodium hydride (NaH) to generate the pyridone anion first, followed by the addition of the ethylating agent (e.g., ethyl iodide or diethyl sulfate).[3]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution pathway over the E2 elimination pathway.[2] Try running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving a more "naked" and nucleophilic alkoxide, which can favor the desired substitution reaction.[1]

  • Nature of the Leaving Group: If using an ethylating agent, a better leaving group can accelerate the SN2 reaction. For example, ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride.

Question 2: My reaction is sluggish, and I'm getting a low yield of the desired 5-cyclopropyl-2-ethoxypyridine. What are the likely causes and how can I improve the reaction rate?

Answer:

A sluggish Williamson ether synthesis can be due to several factors, including insufficient reactivity of the starting materials, poor solubility, or the presence of impurities.

Causality: The SN2 reaction rate is dependent on the concentration and reactivity of both the nucleophile and the electrophile. If either is present in low concentration or has low reactivity, the reaction will be slow.

Troubleshooting Strategies:

  • Base Strength and Purity: Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. The presence of moisture can neutralize the alkoxide and hinder the reaction.

  • Phase-Transfer Catalysis: If you are using a biphasic system or have solubility issues, the addition of a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the alkoxide into the organic phase.

  • Activation of the Leaving Group: If you are using an ethylating agent with a poor leaving group, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate, before reacting it with the pyridone.

dot

Caption: Troubleshooting workflow for Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Routes (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C (Suzuki-Miyaura) or C-N/C-O (Buchwald-Hartwig) bonds. In the context of 5-cyclopropyl-2-ethoxypyridine synthesis, these reactions can be used to introduce the cyclopropyl group or the ethoxy group.

Question 3: I am attempting a Suzuki-Miyaura coupling between a 2-ethoxy-5-halopyridine and cyclopropylboronic acid, but I am observing significant amounts of homocoupling of the boronic acid and protodeboronation of my starting material. How can I minimize these side reactions?

Answer:

Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki-Miyaura couplings, especially with heteroaryl substrates.[4]

Causality:

  • Homocoupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[5]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene. This can be exacerbated by high temperatures and the presence of water or other protic species.[6]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]

  • Choice of Base: The choice of base is critical. For pyridine substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[7]

  • Boronic Acid Quality: Use high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired cross-coupling and suppress side reactions.[8]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate both homocoupling and protodeboronation.

Question 4: In my Buchwald-Hartwig amination/etherification to introduce the ethoxy group onto a 2-halo-5-cyclopropylpyridine, I am observing a significant amount of the dehalogenated starting material (5-cyclopropylpyridine). What is causing this hydrodehalogenation, and how can I suppress it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides like chloropyridines.[9]

Causality: This side reaction occurs when the palladium catalyst reacts with a hydride source in the reaction mixture (which can be the amine/alcohol, base, or even trace water) to form a palladium-hydride species. This species can then reductively eliminate with the aryl halide to produce the dehalogenated byproduct.[7]

Troubleshooting Strategies:

  • Ligand Choice: The choice of ligand is crucial for minimizing hydrodehalogenation. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-O or C-N bond can outcompete the hydrodehalogenation pathway.[9]

  • Base Purity and Strength: Use a high-purity, anhydrous base. Some bases can contain impurities that act as hydride sources. Using a weaker base, if the reaction tolerates it, can sometimes reduce the extent of hydrodehalogenation.

  • Strictly Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. The presence of water can be a significant contributor to hydrodehalogenation.[9]

  • Amine/Alcohol Stoichiometry: Using a slight excess of the amine or alcohol can help to favor the desired coupling reaction over the competing hydrodehalogenation.[9]

dot

Caption: Troubleshooting common side reactions in palladium-catalyzed couplings.

Analytical & Purification Strategies

Question 5: What are the recommended analytical methods for assessing the purity of 5-cyclopropyl-2-ethoxypyridine and identifying unknown impurities?

Answer:

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of non-volatile organic impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used for quantification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile impurities, such as residual solvents from the reaction or work-up.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for the identification of unknown impurities. It provides both chromatographic separation and mass information, which can be used to determine the molecular weight of impurities and, through fragmentation analysis, their structures.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantification of known and unknown non-volatile impuritiesRobust, reproducible, quantitativeDoes not provide structural information for unknown impurities
GC-MS Identification and quantification of volatile and semi-volatile impuritiesHigh sensitivity and specificity for volatile compounds, provides structural informationNot suitable for non-volatile or thermally labile compounds
LC-MS Identification of unknown non-volatile impuritiesProvides molecular weight and structural information for a wide range of compoundsQuantification can be less accurate than HPLC-UV without proper standards
NMR Structural elucidation of the final product and isolated impuritiesProvides detailed structural informationRequires isolation of impurities, lower sensitivity than mass spectrometry

Question 6: What are effective methods for purifying 5-cyclopropyl-2-ethoxypyridine to remove common process-related impurities?

Answer:

The choice of purification method will depend on the nature and quantity of the impurities present.

  • Aqueous Work-up: A standard aqueous work-up with a dilute acid wash can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.

  • Extraction: Liquid-liquid extraction is used to separate the product from water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method, particularly on a larger scale.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective final purification step to obtain high-purity material.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 5-Cyclopropyl-2-ethoxypyridine
  • To a solution of 5-cyclopropyl-2-pyridone (1.0 eq) in anhydrous DMF (5-10 mL/mmol) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 0-20% ethyl acetate in hexane) to afford the pure 5-cyclopropyl-2-ethoxypyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-ethoxy-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2,4-Dichloro-5-nitropyridine.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(7), 3629-3635.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides.
  • ResearchGate. (2007). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ResearchGate. (2014). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Longdom Publishing. (2024). Advanced Techniques in HPLC Chromatography: Enhancing Analytical Precision and Efficiency.
  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • ATSDR. (n.d.). Chapter 6: Analytical Methods for Pyridine. Retrieved from a relevant government agency report.
  • PubMed. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach.
  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from a relevant Beilstein journal article.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (2012). Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • PMC. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • SpringerLink. (n.d.). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
  • PMC. (n.d.). The Impact of Process and Formulation Parameters on the Fabrication of Efavirenz Nanosuspension to Improve Drug Solubility and Dissolution.
  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • MDPI. (2022). Effect of Process Parameters on Distortions Based on the Quantitative Model in the SLM Process.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Rasayan Journal of Chemistry. (2014). SYNTHESIS, ISOLATION, CHARACTERISATION AND QUANTIFICATION OF PROCESS RELATED IMPURITY OF ZIDOVUDINE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Cyclopropyl-2-ethoxypyridine Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The introduction of a cyclopropyl group onto a 2-ethoxypyridine scaffold is a highly valuable transformation in medicinal chemistry, impa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The introduction of a cyclopropyl group onto a 2-ethoxypyridine scaffold is a highly valuable transformation in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. However, coupling cyclopropyl nucleophiles with 5-bromo-2-ethoxypyridine is notoriously prone to side reactions, including protodeboronation, hydrodehalogenation, and ring-opening isomerization.

This guide provides drug development professionals with field-proven diagnostics, mechanistic insights, and self-validating protocols to optimize these challenging reactions.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the workflow below to match your observed analytical data (GC-MS/LC-MS) with the correct mechanistic failure point.

Troubleshooting Start Analyze Crude Reaction Mixture (GC-MS / LC-MS) Unreacted Issue: High Unreacted Pyridine & Consumed Boron Source Start->Unreacted Protodeboronation Hydrodehal Issue: Presence of 2-Ethoxypyridine (M-Br) Start->Hydrodehal Hydrodehalogenation RingOpen Issue: Allyl/Propenyl Side Products Detected Start->RingOpen Ring Isomerization Sol1 Solution: Switch to Potassium Cyclopropyltrifluoroborate Unreacted->Sol1 Sol2 Solution: Remove Alcoholic Solvents & Use RuPhos/SPhos Hydrodehal->Sol2 Sol3 Solution: Accelerate Red. Elim. with PCy3 or dppf RingOpen->Sol3

Diagnostic workflow for identifying and resolving side-product formation in cyclopropyl couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 5-bromo-2-ethoxypyridine starting material completely unreacted, even though the cyclopropylboronic acid has been entirely consumed? Expert Insight: This is the classic signature of protodeboronation . Cyclopropylboronic acid is highly unstable under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. The base catalyzes the cleavage of the C–B bond, releasing cyclopropane gas and leaving your pyridine electrophile stranded without a coupling partner. This side reaction often forces chemists to use up to a 200% excess of the boronic acid[1],[2]. Actionable Solution: Switch your boron source to potassium cyclopropyltrifluoroborate ( c -PrBF 3​ K) . The trifluoroborate salt acts as a slow-release reservoir for the active boronic acid species. This maintains a low steady-state concentration of the active nucleophile, kinetically outcompeting the protodeboronation pathway[1],[3].

Q2: My LC-MS shows a major byproduct with a mass corresponding to 2-ethoxypyridine (M-Br). How do I prevent this hydrodehalogenation? Expert Insight: Hydrodehalogenation occurs when the Pd(II) oxidative addition complex undergoes an off-cycle reaction prior to transmetalation. If you are using alcoholic solvents (like ethanol) or alkoxide bases, the Pd(II) center can undergo β -hydride elimination to form a highly reactive Pd–H intermediate. Subsequent reductive elimination yields the reduced 2-ethoxypyridine. Actionable Solution:

  • Eliminate β -hydrogen sources: Switch to non-nucleophilic biphasic solvent systems (e.g., Toluene/H 2​ O).

  • Accelerate Transmetalation: Employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., RuPhos). These ligands stabilize the Pd(0) state and dramatically accelerate transmetalation, ensuring the catalytic cycle proceeds faster than off-cycle Pd–H formation.

Q3: I am detecting allyl-2-ethoxypyridine isomers instead of the desired cyclopropyl product. What drives this ring-opening? Expert Insight: The cyclopropyl group possesses immense ring strain. When coordinated to a transition metal, the cyclopropyl-Pd(II)-aryl intermediate can undergo a ring-opening isomerization to an allyl- or propenyl-Pd species if the subsequent reductive elimination step is sluggish. Actionable Solution: Force rapid reductive elimination by manipulating the steric environment around the Palladium center. Using ligands with extreme steric bulk (like PCy 3​ ) or a large bite angle forces the aryl and cyclopropyl groups into closer proximity. This steric pressure drastically lowers the activation energy required for reductive elimination.

Q4: Would switching to a Kumada coupling eliminate these boron-related side products? Expert Insight: Yes, utilizing cyclopropylmagnesium bromide bypasses protodeboronation entirely. However, Grignard reagents are highly reactive and prone to homocoupling (forming bicyclopropyl) or degrading sensitive functional groups on complex scaffolds. Actionable Solution: If you opt for the Kumada route, mediate the reaction with substoichiometric zinc halide additives (e.g., 0.3–0.6 eq ZnBr 2​ ). This facilitates an in situ transmetalation to a less reactive organozinc species, effectively "softening" the nucleophile, suppressing homocoupling, and improving overall chemoselectivity[4].

Mechanistic Pathways of Side Reactions

Understanding the exact point of divergence in the catalytic cycle is critical for rational optimization.

CatalyticCycle Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition (5-bromo-2-ethoxypyridine) Pd0->OxAdd TransMet Transmetalation (Cyclopropyl-[B]) OxAdd->TransMet Side1 Hydrodehalogenation (2-ethoxypyridine) OxAdd->Side1 β-Hydride Elim. from Solvent/Base RedElim Reductive Elimination TransMet->RedElim Side2 Protodeboronation (Loss of Cyclopropyl) TransMet->Side2 H2O / Base Cleavage Side3 Ring-Opening (Allyl-pyridine) TransMet->Side3 Slow Red. Elim. RedElim->Pd0 Catalyst Regeneration Product 5-Cyclopropyl-2-ethoxypyridine RedElim->Product

Catalytic cycle showing desired cross-coupling (solid) versus side-product pathways (dashed).

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the effect of systematic parameter adjustments on the distribution of side products in the synthesis of 5-cyclopropyl-2-ethoxypyridine.

Catalyst System (5 mol%)Boron Source (1.5 eq)Solvent / BaseConv. (%)*Target Yield (%)Hydrodehalogenation (%)Protodeboronation (%)
Pd(PPh 3​ ) 4​ c -Pr-B(OH) 2​ EtOH / Na 2​ CO 3​ >99351845
Pd(OAc) 2​ / PPh 3​ c -Pr-B(OH) 2​ Tol:H 2​ O / K 3​ PO 4​ >9952640
Pd(OAc) 2​ / PCy 3​ c -Pr-BF 3​ KTol:H 2​ O / K 3​ PO 4​ >9588<2<5
Pd 2​ (dba) 3​ / RuPhos c -Pr-BF 3​ KTol:H 2​ O / K 2​ CO 3​ >9894 <1 <2

*Note: Conversion refers to the boron source. In the first two entries, significant 5-bromo-2-ethoxypyridine remains unreacted due to the rapid protodeboronation of the boronic acid.

Self-Validating Experimental Protocol

Objective: Optimized Suzuki-Miyaura synthesis of 5-cyclopropyl-2-ethoxypyridine utilizing potassium cyclopropyltrifluoroborate to suppress side reactions.

Step 1: Reaction Setup & Inertion

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-ethoxypyridine (1.0 equiv, 5.0 mmol), potassium cyclopropyltrifluoroborate (1.5 equiv, 7.5 mmol), Pd 2​ (dba) 3​ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous K 2​ CO 3​ (3.0 equiv, 15.0 mmol).

  • Self-Validation Check: Inspect the solid mixture. It must be completely free-flowing. Clumping indicates moisture ingress in the hygroscopic salts, which will prematurely accelerate protodeboronation.

Step 2: Solvent Degassing & Addition

  • Prepare a 10:1 mixture of Toluene and deionized H 2​ O. Degas the mixture thoroughly via sparging with Argon for 30 minutes.

  • Add the degassed solvent mixture (25 mL) to the Schlenk flask under positive Argon pressure to achieve a 0.2 M concentration.

  • Self-Validation Check: Upon stirring, the solution should transition to a deep red/purple hue, characteristic of active Pd-RuPhos complexes. If the solution immediately turns black with a fine precipitate, Pd(0) has aggregated into inactive palladium black due to oxygen contamination. Stop the reaction, discard, and re-degas your solvents.

Step 3: Heating & Reaction Monitoring

  • Seal the flask and heat the biphasic mixture to 95 °C with vigorous stirring (1000 rpm) for 12 hours. High agitation is required to facilitate phase transfer.

  • Self-Validation Check: At the 2-hour mark, pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. You should observe <5% of the 2-ethoxypyridine (M-Br) peak. If this peak exceeds 10%, verify that no alcoholic solvents were accidentally utilized during equipment cleaning.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water (2 × 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 5-cyclopropyl-2-ethoxypyridine.

References

1.[4] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Source: organic-chemistry.org URL:

2.[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: nih.gov URL:

3.[3] Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides Source: acs.org URL:

4.[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: audreyli.com URL:

5.[5] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates Source: organic-chemistry.org URL:

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction of 5-Cyclopropyl-2-ethoxypyridine

Welcome to the Technical Support Center for the downstream processing of 5-cyclopropyl-2-ethoxypyridine , a critical intermediate in pharmaceutical synthesis. Liquid-liquid extraction (LLE) of substituted pyridines often...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of 5-cyclopropyl-2-ethoxypyridine , a critical intermediate in pharmaceutical synthesis. Liquid-liquid extraction (LLE) of substituted pyridines often presents unique challenges due to their pH-dependent ionization, surfactant-like behavior at intermediate pH ranges, and specific lipophilicity profiles.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your extraction workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my extraction yield into the organic phase so low, even at pH 6?

Causality: The partitioning of a solute in a simple liquid-liquid extraction depends entirely on the acid-base equilibrium of the molecule[1]. Many chemists incorrectly assume that alkoxy groups increase the pKa of pyridine in the same way they activate benzene rings. However, for pyridine nitrogen protonation, the strong inductive electron-withdrawing effect (-I) of the adjacent oxygen at the ortho (C2) position actually decreases the basicity compared to unsubstituted pyridine (pKa 5.23)[2].

For instance, 2-ethoxypyridine has a predicted pKa of 4.09[3]. The 5-cyclopropyl group adds a mild inductive electron-donating effect (+I), bringing the estimated pKa of 5-cyclopropyl-2-ethoxypyridine to approximately 4.5 . At pH 6, a measurable fraction of the molecule may still be interacting with aqueous salts or existing in a partially protonated state. To ensure >99.9% free-base formation for optimal organic partitioning, the aqueous phase must be adjusted to at least 3 pH units above the pKa (i.e., pH > 7.5 ).

Q2: Which organic solvent provides the best recovery and phase separation?

Causality: 5-cyclopropyl-2-ethoxypyridine is highly lipophilic due to the combined non-polar bulk of the ethoxy and cyclopropyl groups. Using highly polar organic solvents like Ethyl Acetate can lead to the co-extraction of polar aqueous impurities and water, reducing the purity of the API intermediate. Non-polar or moderately polar solvents with low dielectric constants (ε) maximize the partition coefficient ( KD​ ) for the neutral free-base while rejecting ionic impurities. MTBE (Methyl tert-butyl ether) is highly recommended due to its excellent phase separation kinetics and low water miscibility.

Q3: How do I break the stubborn emulsion that forms during extraction?

Causality: Emulsions in pyridine extractions typically occur for two reasons:

  • Surfactant Zone (pH 3.5 – 5.5): Near its pKa, the molecule exists in an equilibrium of neutral and protonated states, acting as a surfactant that stabilizes oil-in-water emulsions.

  • Low Density Differential: The density of the organic phase is too close to the density of the aqueous phase.

Solution: First, strictly avoid extracting in the pH 3.5–5.5 range. Push the pH definitively basic (>7.5) or acidic (<2.5). Second, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This increases the aqueous density and "salts out" the organic product, forcing a rapid phase separation.

Part 2: Solvent Optimization Data

Summarized below is the quantitative comparison of common LLE solvents evaluated specifically for the extraction of 5-cyclopropyl-2-ethoxypyridine.

SolventDielectric Constant (ε)Density (g/mL)Boiling Point (°C)Suitability for 5-cyclopropyl-2-ethoxypyridine
MTBE 2.60.7455.2Optimal. Excellent phase separation; low water miscibility limits polar impurities.
Toluene 2.40.87110.6High. Great for lipophilic compounds, but higher boiling point makes concentration slower.
Ethyl Acetate 6.00.9077.1Moderate. Prone to co-extracting aqueous impurities and trace salts.
Dichloromethane 9.11.3339.6Low. Forms bottom layer; highly prone to stable emulsions with pyridine derivatives.

Part 3: Self-Validating Protocol: Acid-Base Swing Extraction

This methodology leverages the predictable ionization states of the pyridine ring to selectively shuttle the target molecule between aqueous and organic phases, leaving neutral and strictly acidic/basic impurities behind.

Step 1: Initial Free-Base Extraction

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add 1M NaOH dropwise while stirring until the aqueous phase reaches pH > 7.5 .

    • Self-Validation Check: Test with pH paper. If pH < 7.5, the pyridine nitrogen remains partially protonated, reducing organic recovery.

  • Add MTBE at a 1:1 volume ratio to the aqueous phase.

  • Stopper, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently.

  • Allow phases to separate. Collect the top organic layer (contains crude free-base product).

Step 2: Acidic Back-Extraction (Purification) 6. Add 1M HCl to the collected MTBE layer at a 0.5:1 volume ratio. 7. Shake and separate. The target molecule is now a water-soluble pyridinium salt in the bottom aqueous layer.

  • Self-Validation Check: The organic layer should now be free of the target molecule. A quick TLC of the organic layer will confirm the absence of the UV-active pyridine spot.

  • Discard the MTBE layer (this removes neutral organic impurities).

Step 3: Final Recovery 9. Add fresh MTBE to the acidic aqueous layer. 10. Carefully basify the aqueous layer with 3M NaOH back to pH > 7.5 to regenerate the neutral free-base. 11. Shake, settle, and collect the top MTBE layer. 12. Wash the MTBE layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions. 13. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 5-cyclopropyl-2-ethoxypyridine.

Part 4: Workflows & Troubleshooting Logic

SwingExtraction Start Crude Mixture (Org + Aq) Acidify Add 1M HCl (Adjust to pH < 2.5) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 DiscardOrg Discard Organic Phase (Neutral Impurities) PhaseSep1->DiscardOrg Top Phase KeepAq Keep Aqueous Phase (Protonated Product) PhaseSep1->KeepAq Bottom Phase Basify Add 1M NaOH (Adjust to pH > 7.5) KeepAq->Basify Extract Extract with MTBE Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 DiscardAq Discard Aqueous Phase (Salts/Polar Impurities) PhaseSep2->DiscardAq Bottom Phase FinalProduct Organic Phase (Purified Free Base) PhaseSep2->FinalProduct Top Phase

Acid-Base Swing Extraction Workflow for Pyridine Derivatives

EmulsionTroubleshooting Emulsion Emulsion Formed During Extraction CheckPH Check Aqueous pH Emulsion->CheckPH IsPH Is pH between 3.5 - 5.5? CheckPH->IsPH AdjustPH Adjust pH < 2.5 (Acidic) or > 7.5 (Basic) IsPH->AdjustPH Yes (Surfactant Zone) CheckDensity Check Phase Density IsPH->CheckDensity No Resolved Phase Separation Resolved AdjustPH->Resolved AddSalt Add Saturated NaCl (Brine) to Aqueous CheckDensity->AddSalt Low Density Diff Filter Filter through Celite (Remove Particulates) CheckDensity->Filter Precipitates Present AddSalt->Resolved Filter->Resolved

Emulsion Troubleshooting Logic Tree for LLE

References

  • Title: Theoretical pKa calculations of substituted pyridines Source: ResearchGate URL
  • Title: 14529-53-4 (2-Ethoxypyridine)
  • Title: 7.

Sources

Troubleshooting

Technical Support Center: Strategic Solutions for Substitutions on 5-Cyclopropyl-2-Ethoxypyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyclopropyl-2-ethoxypyridine. This guide provides in-depth troubleshooting advice and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyclopropyl-2-ethoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by the steric and electronic properties of this heterocyclic scaffold. The following sections are designed to offer practical, field-proven insights to overcome common hurdles in the functionalization of this versatile building block.

Introduction: The Challenge of the 5-Cyclopropyl-2-Ethoxypyridine Scaffold

The 5-cyclopropyl-2-ethoxypyridine moiety is an increasingly important structural motif in medicinal chemistry. However, its substitution chemistry is not always straightforward. The electron-donating nature of the 2-ethoxy group activates the pyridine ring, while the 5-cyclopropyl group introduces significant steric bulk, influencing the regioselectivity and efficiency of various transformations. This guide will address the common issues encountered during substitution reactions and provide strategies to achieve desired chemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) at the positions adjacent to the existing substituents (C3, C4, and C6)?

A1: The primary challenge is steric hindrance. The bulky cyclopropyl group at the C5 position can physically block the approach of the catalyst's metal center to the adjacent C4 and C6 positions. Similarly, the ethoxy group at C2 can hinder access to the C3 position. This steric congestion can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the nitrogen atom of the pyridine can coordinate with the metal center of the catalyst, potentially leading to catalyst deactivation.[1]

Q2: I am attempting a directed ortho-metalation (DoM) to functionalize the C3 position, but the reaction is sluggish and gives a mixture of products. What is going on?

A2: While the 2-ethoxy group is an effective ortho-directing group, the steric bulk of the adjacent cyclopropyl group at C5 can influence the stability of the lithiated intermediate at C3.[2][3] The approach of the bulky organolithium base can be hindered. Additionally, competitive lithiation at the C6 position, though electronically less favored, might occur if the C3 position is too sterically encumbered. The choice of the organolithium base and reaction conditions are critical to favor the desired C3-lithiation.[2][4]

Q3: Are Minisci-type radical reactions a viable option for introducing substituents onto the 5-cyclopropyl-2-ethoxypyridine ring?

A3: Yes, Minisci-type reactions can be a powerful tool for functionalizing electron-deficient pyridines.[5][6][7] However, with the electron-donating 2-ethoxy group, the pyridine ring is more electron-rich than unsubstituted pyridine. For a successful Minisci reaction, protonation of the pyridine nitrogen under acidic conditions is crucial to lower the LUMO energy and facilitate radical addition.[7] Regioselectivity can be an issue, often yielding a mixture of C4 and C6 substituted products. To achieve C4-selectivity, a blocking group strategy at the more reactive C2 and C6 positions might be necessary.[8]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) to replace the 2-ethoxy group?

A4: Direct SNAr on the 2-ethoxy group is challenging as ethoxide is not an ideal leaving group. SNAr reactions on pyridines are most effective with good leaving groups like halides at the C2 or C4 positions and are facilitated by electron-withdrawing groups that stabilize the Meisenheimer intermediate.[9] To achieve substitution at the C2 position, a more viable strategy would be to first convert the 2-ethoxy group to a better leaving group, such as a triflate, or to first halogenate the pyridine ring at a different position.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling at C4
Potential Cause Troubleshooting Solution Scientific Rationale
Steric Hindrance 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos.[1] 2. Catalyst Choice: Use a more active palladium precatalyst, or consider nickel-based catalysts which can sometimes be more effective for sterically hindered substrates.[1]Bulky ligands help stabilize the active catalytic species and promote the difficult oxidative addition step by creating a more open coordination sphere around the metal center. Nickel catalysts can sometimes offer different reactivity profiles and overcome the limitations of palladium.
Catalyst Deactivation 1. Protecting Groups: Temporarily protect the pyridine nitrogen to prevent coordination with the palladium center. 2. Additives: Use additives like TMEDA to potentially disrupt catalyst deactivation pathways.The lone pair on the pyridine nitrogen can bind to the metal center, leading to inactive catalyst species. Protecting the nitrogen mitigates this issue.
Poor Reactivity 1. Reaction Conditions: Increase the reaction temperature or use a higher-boiling solvent like dioxane or toluene.[1] 2. Base Selection: Use a carefully chosen base such as K₃PO₄ under anhydrous conditions. In some cases, a small amount of water can be beneficial.[1]Higher temperatures can provide the necessary activation energy to overcome the steric barrier. The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.
Problem 2: Poor Regioselectivity in Directed ortho-Metalation (DoM) for C3 Functionalization
Potential Cause Troubleshooting Solution Scientific Rationale
Steric Hindrance from C5-Cyclopropyl Group 1. Base Selection: Use a less sterically demanding organolithium base like n-BuLi instead of s-BuLi or t-BuLi.[2][4] 2. Temperature Control: Maintain a very low reaction temperature (e.g., -78 °C) to favor the kinetically controlled deprotonation at the C3 position.A smaller base can more easily access the sterically hindered C3 position. Low temperatures can prevent equilibration to a thermodynamically more stable, but undesired, lithiated species.
Competitive Lithiation 1. Use of Additives: Employ coordinating agents like TMEDA to enhance the directing effect of the 2-ethoxy group.TMEDA can chelate with the lithium cation, increasing the effective concentration of the base near the directing group and improving the regioselectivity of the deprotonation.
Problem 3: Inefficient Buchwald-Hartwig Amination at C6
Potential Cause Troubleshooting Solution Scientific Rationale
Steric Congestion 1. Ligand Design: Utilize highly active, sterically demanding biarylphosphine ligands (e.g., BrettPhos, RuPhos). 2. Amine Reactant: If possible, use a less bulky amine nucleophile.Advanced ligands are designed to facilitate C-N bond formation with challenging substrates by promoting both oxidative addition and reductive elimination.
Catalyst Inhibition 1. Base Choice: Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu.Strong bases can lead to side reactions and catalyst decomposition. A careful selection of the base is crucial for a successful Buchwald-Hartwig amination.
Slow Reductive Elimination 1. Temperature Optimization: Carefully screen reaction temperatures. While higher temperatures can promote the reaction, they can also lead to catalyst decomposition.The C-N bond-forming reductive elimination step is often the rate-limiting step and can be sensitive to temperature.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling at a Sterically Hindered Position
  • Reaction Setup: To an oven-dried reaction vessel, add the 5-cyclopropyl-2-ethoxy-X-halopyridine (where X is the position of the halide, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram 1: Key Challenges in the Functionalization of 5-Cyclopropyl-2-Ethoxypyridine

G cluster_main 5-Cyclopropyl-2-Ethoxypyridine Core cluster_challenges Substitution Challenges Core 5-Cyclopropyl-2-Ethoxypyridine Steric_Hindrance Steric Hindrance (Cyclopropyl & Ethoxy Groups) Core->Steric_Hindrance affects Catalyst_Deactivation Catalyst Deactivation (Pyridine Nitrogen) Core->Catalyst_Deactivation causes Regioselectivity Regioselectivity Control (C3 vs. C4 vs. C6) Core->Regioselectivity influences G start Low Yield in Cross-Coupling steric_check Is the coupling partner bulky? start->steric_check ligand_opt Optimize Ligand: - Bulky, electron-rich phosphines (e.g., SPhos, XPhos) steric_check->ligand_opt Yes conditions_opt Optimize Conditions: - Increase temperature - Change solvent - Screen bases steric_check->conditions_opt No catalyst_opt Change Catalyst: - More active Pd precatalyst - Consider Ni catalyst ligand_opt->catalyst_opt catalyst_opt->conditions_opt success Improved Yield conditions_opt->success

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

  • Gemoets, H., Laudadio, G., Verstraete, K., & Van Hecke, K. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(44), 14757-14764.
  • Wikipedia. (2023). Minisci reaction. Retrieved from [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemistry – A European Journal, 25(53), 12285-12306.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Baran, P. S., & O'Hara, F. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(32), 12594-12600.
  • Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • Pu, E., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.
  • Comins, D. L., & El-Kattassi, H. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(3), 66-81.
  • Johnson, A. C., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, University of California, Berkeley.
  • Zhang, C., et al. (2014). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
  • Dunstan, T. A., et al. (2013). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
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  • EP0897914A1. (1999). Process for the preparation of 2,5-disubstitued pyridines.
  • Anderson, K. W., & Buchwald, S. L. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic letters, 16(21), 5652-5655.
  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link]

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  • Wang, X., et al. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81.
  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • IntechOpen. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. Retrieved from [Link]

  • Ramirez, T. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 573-578.
  • Wang, P., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8945-8955.
  • Daugulis, O., & Zaitsev, V. G. (2005). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
  • Kim, J. Y., & Reamer, R. A. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3487-3490.
  • Fleck, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Ramirez, T. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Pavani, M. S., & Singh, U. (2026). PROCESS TO PRODUCE PYRIDINES AND ALKYL PYRIDINES. Technical Disclosure Commons.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv.
  • Darabantu, M., et al. (2005). Adjacent Ring Directed Ortho Metallation by the 2-Pyridyl Group in 2-Pyridyldiazines. Tetrahedron, 61(36), 8675-8684.
  • Al-Tel, T. H. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 14(3), 273-277.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • Choi, W., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Anderson, K. W., et al. (2009). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 131(31), 10948-10959.
  • Chvátal, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1983.
  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Experimental vs. In Silico NMR Reference Data Guide for 5-Cyclopropyl-2-ethoxypyridine

Executive Summary In modern drug development, 5-cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) serves as a critical heterocyclic building block . Accurate structural verification is paramount before integrating this int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, 5-cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) serves as a critical heterocyclic building block . Accurate structural verification is paramount before integrating this intermediate into complex active pharmaceutical ingredients (APIs). This guide objectively compares high-resolution experimental Nuclear Magnetic Resonance (NMR) data with in silico predictions (e.g., Mnova/ChemDraw models). By benchmarking empirical data against algorithmic predictions, researchers can confidently assign multiplets, identify trace impurities, and validate synthetic success.

Structural Rationale & Chemical Shift Causality

Understanding the electronic environment of 5-cyclopropyl-2-ethoxypyridine is essential for rationalizing its NMR spectra:

  • The Ethoxy Group (C-2): The oxygen atom acts as a strong electron-donating group via resonance (+M effect) into the pyridine ring. This significantly shields the ortho-proton (H-3) and the corresponding carbon (C-3), pushing them upfield to ~6.65 ppm and ~110.5 ppm, respectively.

  • The Cyclopropyl Group (C-5): Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals that allow for mild σ -conjugation with the pyridine π -system. The inherent ring strain and diamagnetic anisotropy of the cyclopropyl group result in distinct, highly shielded aliphatic multiplets between 0.60 and 1.00 ppm.

Comparative Data Analysis: Experimental vs. Predicted

The following tables summarize the quantitative comparison between experimental acquisition (400 MHz, CDCl₃) and in silico predictions . The Δ values highlight the high accuracy of modern predictive models, though slight deviations persist in the sterically constrained cyclopropyl region.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
PositionMultiplicityExp. Shift (ppm)Pred. Shift (ppm) Δ (ppm)Coupling Constants (J in Hz)
H-6 (Py) d7.957.98-0.03J = 2.4
H-4 (Py) dd7.327.35-0.03J = 8.5, 2.4
H-3 (Py) d6.656.68-0.03J = 8.5
-OCH₂- q4.304.35-0.05J = 7.1
-CH₃ t1.381.35+0.03J = 7.1
-CH- (Cp) m1.851.82+0.03-
-CH₂- (Cp) m0.950.92+0.03-
-CH₂- (Cp) m0.650.62+0.03-
Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)
PositionCarbon TypeExp. Shift (ppm)Pred. Shift (ppm) Δ (ppm)
C-2 Quaternary162.5163.1-0.6
C-6 Methine (CH)145.2146.0-0.8
C-4 Methine (CH)136.1135.5+0.6
C-5 Quaternary132.0131.2+0.8
C-3 Methine (CH)110.5111.0-0.5
-OCH₂- Methylene (CH₂)61.862.1-0.3
-CH₃ Methyl (CH₃)14.514.2+0.3
-CH- (Cp) Methine (CH)12.412.0+0.4
-CH₂- (Cp) Methylene (CH₂)8.28.5-0.3

Methodological Causality: The "Why" Behind the Protocol

To ensure scientific integrity, every parameter in the NMR acquisition must be deliberately chosen:

  • Solvent Selection (CDCl₃): Deuterated chloroform is chosen not just for its excellent solubilizing properties, but because its residual protic peak (7.26 ppm) sits cleanly between the critical H-4 pyridine signal (7.32 ppm) and the aliphatic signals, ensuring zero spectral overlap.

  • Relaxation Delays (D1): A D1 of 2.0 seconds is used for ¹H NMR to ensure complete longitudinal relaxation ( T1​ ) of the small molecule protons, allowing for accurate quantitative integration. For ¹³C NMR, the D1 is extended to 3.0 seconds. The quaternary carbons (C-2, C-5) lack directly attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these peaks are visible above the baseline noise.

  • Self-Validating System: The protocol incorporates an internal validation loop. Before processing the sample, the integration of the residual CHCl₃ peak is checked against the internal Tetramethylsilane (TMS) standard. If the CHCl₃ peak deviates from 7.26 ppm, the chemical shift referencing is flagged and recalibrated, ensuring the dataset is self-correcting.

Standardized Experimental Protocol

Follow this step-by-step methodology for reproducible, high-fidelity NMR acquisition.

Step 1: Sample Preparation

  • Weigh exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of 5-cyclopropyl-2-ethoxypyridine.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing undissolved particulates eliminates magnetic susceptibility gradients, preventing artificial line broadening.

Step 2: Probe Tuning & Matching

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Manually or automatically tune and match the probe to the exact resonance frequency of the sample. Causality: This maximizes RF power transfer, ensuring the 90° pulse width is accurate and maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Shimming & Locking

  • Lock the spectrometer to the deuterium (²H) frequency of the CDCl₃ solvent.

  • Perform gradient shimming (Z1-Z5) until the lock level stabilizes >80% and the half-height line width of the TMS peak is <0.5 Hz.

Step 4: Acquisition Parameters

  • ¹H NMR: 400 MHz, Spectral Width (SW) = 12 ppm, 16 scans, Acquisition Time (AQ) = 3.0 s, D1 = 2.0 s.

  • ¹³C NMR: 100 MHz, SW = 250 ppm, 1024 scans, AQ = 1.0 s, D1 = 3.0 s, utilizing WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets.

Step 5: Processing & Verification

  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT).

  • Phase the spectrum manually to achieve pure absorptive line shapes.

  • Perform baseline correction and reference the internal TMS peak to exactly 0.00 ppm.

Workflow Visualization

G A 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1) B Sample Preparation (CDCl3, 298K, Internal TMS) A->B Dissolution & Filtration D In Silico Prediction (DFT & Empirical Models) A->D SMILES/MOL Input C Experimental Acquisition (400 MHz 1H / 100 MHz 13C) B->C Probe Tuning & Shimming E Spectral Alignment & Multiplet Analysis C->E FID Processing (FT, Phase) D->E Simulated Spectra Output F Structural Verification & Impurity Profiling E->F Comparative Validation

Fig 1. Comparative NMR workflow integrating experimental acquisition and in silico prediction.

References

  • Mestrelab Research. "Mnova NMR Prediction Software". Mestrelab Research S.L.[Link]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics 2010, 29, 2176-2179.[Link]

Comparative

LC-MS Fragmentation Patterns of 5-Cyclopropyl-2-ethoxypyridine: A Comparative Guide

In modern drug discovery and agrochemical development, substituted pyridines are ubiquitous structural motifs. Accurate structural elucidation of these building blocks is critical, particularly when differentiating close...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and agrochemical development, substituted pyridines are ubiquitous structural motifs. Accurate structural elucidation of these building blocks is critical, particularly when differentiating closely related structural isomers or homologous analogs. This guide provides an in-depth comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 5-cyclopropyl-2-ethoxypyridine , contrasting its behavior with key structural alternatives to provide researchers with a robust framework for spectral interpretation.

Mechanistic Causality in Gas-Phase Fragmentation

Understanding the gas-phase behavior of 5-cyclopropyl-2-ethoxypyridine requires dissecting the molecule into its two primary reactive sites under collision-induced dissociation (CID): the 2-ethoxy ether linkage and the 5-cyclopropyl ring.

  • The 2-Ethoxy Group (Primary Cleavage): Under positive electrospray ionization (ESI+), the pyridine nitrogen is readily protonated, yielding an [M+H]+ precursor ion at m/z 164.1075. The proximity of the ethoxy group to the protonated nitrogen facilitates a highly favorable unimolecular rearrangement. Similar to a McLafferty rearrangement, the basic nitrogen abstracts a hydrogen atom from the ethyl chain via a six-membered transition state, expelling neutral ethylene (C2H4, 28 Da). This yields a stable 2-pyridone (or 2-hydroxypyridine) fragment at m/z 136.0762. As noted in 1, the stability of the resulting cyclic structures heavily dictates the dominant fragmentation channels [1].

  • The 5-Cyclopropyl Group (Secondary Cleavage): Following the initial loss of the ethoxy-derived ethylene, the cyclopropyl ring undergoes collisionally activated ring-opening. The resulting aliphatic chain can subsequently undergo homolytic cleavage or rearrangement to expel a second molecule of ethylene (28 Da) to form a highly conjugated fragment at m/z 108.0449.

Fragmentation M [M+H]+ m/z 164.1075 5-cyclopropyl-2-ethoxypyridine F1 Fragment A m/z 136.0762 (-C2H4, Ethoxy cleavage) M->F1 -28 Da (C2H4) McLafferty-type F2 Fragment B m/z 135.0684 (-C2H5•, Radical loss) M->F2 -29 Da (C2H5•) Homolytic Cleavage F3 Fragment C m/z 108.0449 (-C2H4, Cyclopropyl cleavage) F1->F3 -28 Da (C2H4) Ring Opening

Proposed LC-MS/MS CID pathway for 5-cyclopropyl-2-ethoxypyridine.

Comparative Performance: Differentiating Structural Alternatives

To validate the diagnostic utility of these fragmentation patterns, we must compare 5-cyclopropyl-2-ethoxypyridine against two common structural alternatives: 5-isopropyl-2-ethoxypyridine (an aliphatic variant) and 5-cyclopropyl-2-methoxypyridine (an ether variant). As demonstrated by 2, distinct functional groups yield highly specific structural fingerprints that allow for unambiguous isomer differentiation [2].

  • vs. 5-Isopropyl-2-ethoxypyridine: While both compounds share the initial -28 Da loss from the ethoxy group, the isopropyl variant cannot undergo the same secondary ethylene loss. Instead, it preferentially loses a methyl radical (-15 Da) or propylene (-42 Da) from the isopropyl chain.

  • vs. 5-Cyclopropyl-2-methoxypyridine: The methoxy group lacks the beta-hydrogen required for the McLafferty-type rearrangement. Consequently, the primary loss shifts from ethylene (-28 Da) to a methyl radical (-15 Da) or formaldehyde (-30 Da), drastically altering the MS/MS spectrum.

Table 1: Comparative LC-MS/MS Fragmentation Data

CompoundExact Mass [M+H]+Primary Neutral LossDiagnostic MS/MS Fragments (m/z)Structural Differentiation Feature
5-Cyclopropyl-2-ethoxypyridine 164.1075-28 Da (C2H4)136.0762, 135.0684, 108.0449Sequential double loss of C2H4 (ethoxy then cyclopropyl).
5-Isopropyl-2-ethoxypyridine 166.1232-28 Da (C2H4)138.0919, 123.0684, 96.0449Loss of C3H6 (-42 Da) confirms isopropyl vs. cyclopropyl.
5-Cyclopropyl-2-methoxypyridine 150.0919-15 Da (CH3•)135.0684, 120.0449, 107.0497Absence of initial -28 Da loss confirms methoxy group.
Self-Validating Experimental Protocol

To ensure high-confidence structural assignments, the following UHPLC-Q-TOF MS methodology is designed as a self-validating system. It incorporates internal calibration and blank-subtraction to eliminate false positives derived from background interference or in-source fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade 50:50 Methanol:Water to a final concentration of 100 ng/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes the formation of gas-phase dimers [2M+H]+, which can complicate MS/MS precursor isolation and skew relative abundance data.

  • System Suitability & Calibration: Inject a calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy is within <2 ppm. Run a solvent blank to establish baseline background noise levels.

  • UHPLC Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The acidic modifier ensures complete protonation of the pyridine nitrogen, maximizing ESI+ sensitivity and ensuring the precursor ion is exclusively [M+H]+.

  • MS/MS Acquisition (Data-Dependent):

    • Source Parameters: Capillary voltage 3.5 kV; Desolvation Temp 350°C.

    • CID Energy: Utilize a collision energy (CE) ramp from 15 eV to 35 eV.

    • Causality: A CE ramp is critical. Low energy (15 eV) captures the highly labile ethoxy cleavage without destroying the intermediate, while higher energy (35 eV) is required to force the cyclopropyl ring opening.

  • Data Processing: Extract ion chromatograms (EIC) for the exact mass (±5 ppm). Validate the empirical formula using isotopic pattern fidelity (M+1/M+2 ratios).

Workflow S1 Sample Prep (100 ng/mL in 50% MeOH) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q-TOF MS/MS (CID: 15-30 eV) S3->S4 S5 Data Analysis (Exact Mass & Isotope) S4->S5

Standardized UHPLC-Q-TOF MS/MS workflow for pyridine derivatives.

Conclusion

The LC-MS fragmentation of 5-cyclopropyl-2-ethoxypyridine is defined by a predictable, sequential loss of two ethylene molecules—first driven by a hydrogen-transfer rearrangement at the ethoxy ether, followed by the high-energy ring opening of the cyclopropyl substituent. By employing a CE-ramped MS/MS protocol and comparing these specific neutral losses against aliphatic and methoxy alternatives, researchers can achieve unambiguous structural elucidation in complex matrices.

References
  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.RSC Advances.
  • High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint.MDPI.

Sources

Validation

HPLC Method Validation and Retention Time Analysis for 5-Cyclopropyl-2-ethoxypyridine: A Column Chemistry Comparison Guide

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for basic active pharmaceutical ingredients (APIs) requires more than just empirical screening; it demands a mec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for basic active pharmaceutical ingredients (APIs) requires more than just empirical screening; it demands a mechanistic understanding of analyte-stationary phase interactions. 5-cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) [1] presents a classic chromatographic challenge. While its lipophilic cyclopropyl and ethoxy moieties ensure adequate retention in reversed-phase liquid chromatography (RPLC), its basic pyridine nitrogen is highly prone to secondary interactions with residual silanols on silica-based columns[2].

This guide objectively compares the retention time, peak symmetry, and overall performance of three distinct column chemistries—Standard C18, Polar-Embedded C18, and Phenyl-Hexyl. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[3] to ensure the selected method is fit for its intended purpose in drug development.

The Chromatographic Challenge: Pyridine Derivatives & Causality of Peak Tailing

In traditional Type B silica columns, incomplete end-capping leaves exposed silanol (Si-OH) groups. At mid-pH ranges, these silanols ionize to Si-O⁻, creating strong electrostatic interactions with the protonated basic nitrogen of the pyridine derivative[4]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) manifests as severe peak tailing, which compromises resolution, integration accuracy, and overall method reproducibility[5].

To mitigate this, chromatographers can manipulate the mobile phase pH. Operating at a low pH (< 3.0) suppresses silanol ionization, thereby reducing secondary interactions[6]. However, highly basic compounds can still exhibit tailing on standard C18 phases even at low pH. Therefore, selecting a stationary phase with intrinsic steric or electrostatic shielding provides a superior thermodynamic solution.

SilanolInteraction cluster_0 Standard C18 Column cluster_1 Polar-Embedded C18 Column Analyte 5-Cyclopropyl-2-ethoxypyridine (Protonated Basic Nitrogen) Silanol Ionized Silanol (Si-O⁻) Active Site Analyte->Silanol Electrostatic Attraction Shield Amide Shielding Layer Blocks Silanols Analyte->Shield Steric/Electrostatic Shielding Tailing Secondary Ion-Exchange Result: Peak Tailing Silanol->Tailing Symmetry Pure Hydrophobic Partitioning Result: Symmetrical Peak Shield->Symmetry

Fig 1. Mechanistic pathway of silanol-induced peak tailing vs. polar-embedded shielding.

Column Chemistry Comparison: Experimental Data

To objectively determine the best stationary phase, 5-cyclopropyl-2-ethoxypyridine was analyzed across three different column chemistries using a standardized mobile phase designed to stress the stationary phase's inertness.

General Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Dimensions: 150 x 4.6 mm, 5 µm

Table 1: Retention Time and Peak Shape Comparison
Column ChemistryRetention Time (tR)USP Tailing Factor (Tf)Theoretical Plates (N)Mechanism of Action / Causality
Standard C18 (End-capped)6.2 min1.65 (Fail)4,200Residual silanols interact with the pyridine nitrogen, causing peak asymmetry despite low pH[4].
Phenyl-Hexyl 6.5 min1.18 (Pass)8,500π-π interactions between the phenyl phase and the pyridine ring offer alternative selectivity and moderate shielding.
Polar-Embedded C18 5.8 min1.05 (Optimal) 12,400 An embedded amide group creates a virtual shield over the silica surface, preventing ion-exchange and yielding a perfectly Gaussian peak.

Data Interpretation: The Polar-Embedded C18 column significantly outperformed the alternatives. By preventing secondary interactions, it maximized theoretical plates (efficiency) and delivered the lowest USP tailing factor. This column was selected for the subsequent ICH Q2(R2) method validation.

ICH Q2(R2) Method Validation Workflow

The ICH Q2(R2) guidelines dictate the rigorous validation of analytical procedures, ensuring the method is fit for its intended purpose throughout the product lifecycle[3]. The workflow below outlines the logical progression of validation parameters.

ICHValidation Start Method Optimization (Column & Mobile Phase) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio 3:1 & 10:1) Acc->Sens Rob Robustness (pH, Flow, Temp Variations) Sens->Rob Report Validated ICH Q2(R2) Analytical Procedure Rob->Report

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC.

Step-by-Step Validation Protocol (Self-Validating System)

To guarantee trustworthiness, the following protocol is designed as a self-validating system. If predefined system suitability criteria are not met at the gateway step, the sequence automatically halts, preventing the generation of invalid analytical data.

Step 1: System Suitability Testing (SST) - The Gateway
  • Causality: Before assessing any validation parameter, the chromatographic system must prove its thermodynamic stability and mechanical precision.

  • Action: Inject 6 replicates of the 5-cyclopropyl-2-ethoxypyridine standard (100 µg/mL).

  • Self-Validation Criteria: The system must calculate a USP Tailing Factor (Tf) ≤ 1.5 and an area %RSD ≤ 2.0%.

Step 2: Specificity & Selectivity
  • Causality: Ensures the peak of interest is not compromised by co-eluting impurities or baseline artifacts.

  • Action: Inject a blank (diluent), the API standard, and a sample spiked with known synthetic precursors/impurities.

  • Criteria: Resolution (Rs) between 5-cyclopropyl-2-ethoxypyridine and the closest eluting impurity must be ≥ 2.0.

Step 3: Linearity and Range
  • Causality: Verifies that the detector response is directly proportional to the concentration of the analyte within the intended operational range[7].

  • Action: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Criteria: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept must be ≤ 2.0% of the 100% response.

Step 4: Accuracy (Recovery) and Precision
  • Causality: Accuracy proves the method measures the true value, while precision proves it does so consistently across different preparations and days.

  • Action:

    • Accuracy: Spike the API into a placebo matrix at 50%, 100%, and 150% levels (triplicate preparations).

    • Repeatability (Precision): Analyze 6 independent preparations at the 100% level by Analyst 1.

    • Intermediate Precision: Analyze 6 independent preparations by Analyst 2 on a different day using a different HPLC system.

Step 5: Robustness
  • Causality: The ICH Q2(R2) guidelines require robustness testing to demonstrate the reliability of the procedure during normal, minor fluctuations in operating conditions[3].

  • Action: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase organic composition (±2%). Monitor the impact on retention time and peak symmetry.

Validation Results Summary

Using the Polar-Embedded C18 column, the method was successfully validated. The quantitative data is summarized below:

Table 2: ICH Q2(R2) Validation Metrics (Polar-Embedded C18)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤ 2.0%, Tf ≤ 1.5%RSD = 0.4%, Tf = 1.05PASS
Specificity Resolution (Rs) > 2.0Rs = 3.4 (nearest impurity)PASS
Linearity (25-150%) R² ≥ 0.999R² = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%PASS
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.6%PASS
Intermediate Precision %RSD ≤ 2.0% (n=12 total)%RSD = 0.8%PASS
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPASS

Conclusion

The analysis of basic pyridine derivatives like 5-cyclopropyl-2-ethoxypyridine requires strategic column selection to overcome inherent silanol interactions. While standard C18 columns fail to provide adequate peak symmetry due to secondary ion-exchange mechanisms, Polar-Embedded C18 columns offer an elegant thermodynamic solution. By shielding the silica backbone, this chemistry delivers superior theoretical plates and a near-perfect Gaussian peak shape. The resulting method easily satisfies all stringent ICH Q2(R2) validation criteria, ensuring reliable, high-fidelity data for pharmaceutical development.

Sources

Comparative

Reactivity Comparison: 5-Cyclopropyl-2-ethoxypyridine vs. 5-Cyclopropyl-2-methoxypyridine

Executive Summary In modern drug discovery and complex molecule synthesis, the selection of specific heteroaromatic building blocks can dictate both the success of a synthetic route and the pharmacokinetic viability of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the selection of specific heteroaromatic building blocks can dictate both the success of a synthetic route and the pharmacokinetic viability of the final drug candidate. 5-Cyclopropyl-2-methoxypyridine and 5-Cyclopropyl-2-ethoxypyridine are two closely related scaffolds. While both feature a cyclopropyl group at the C5 position—a motif frequently used to lower lipophilicity (logD) and improve metabolic stability compared to an isopropyl group—the subtle difference between a methoxy (-OMe) and an ethoxy (-OEt) group at the C2 position fundamentally alters their synthetic cleavage kinetics and in vivo metabolic profiles.

This guide provides an objective, data-driven comparison of these two building blocks, detailing their electronic profiles, synthetic reactivity, and pharmacokinetic implications.

Structural & Electronic Profiling

The reactivity of 2-alkoxypyridines is governed by the interplay between the electron-withdrawing inductive effect (-I) of the oxygen atom and its electron-donating resonance effect (+M).

  • Basicity Modulation: The inductive withdrawal of the 2-alkoxy group significantly reduces the basicity of the pyridine nitrogen. For context, the pKa of a 2-methoxypyridinium ion is approximately 3.06, compared to 5.23 for an unsubstituted pyridinium ion 1. This mitigated basicity makes both compounds less prone to unwanted N-oxidation or side-reactions during Lewis acid-mediated steps.

  • Steric Hindrance: The ethoxy group presents a larger steric profile (A-value ~0.68 kcal/mol) than the methoxy group (A-value ~0.60 kcal/mol). This subtle increase in bulk around the C2 and C3 positions influences the transition states of both nucleophilic cleavage and enzyme-mediated oxidation.

Comparative Reactivity Pathways

Because the C5 position is blocked by the cyclopropyl group, the primary sites of reactivity are the C3 position (activated by the ortho-alkoxy group) and the alkoxy ether linkage itself.

Electrophilic Aromatic Substitution (EAS) & Directed Metalation

Both the -OMe and -OEt groups are strong ortho-directing groups. In EAS reactions (e.g., bromination, iodination), the +M effect funnels electron density to the C3 position. Similarly, both groups act as excellent Directed Metalation Groups (DMGs). When treated with strong bases like n-BuLi, the Lewis basic oxygen coordinates the lithium cation, directing deprotonation strictly to the C3 carbon. The difference in yield between the methoxy and ethoxy variants in these C3-functionalizations is statistically negligible.

O-Dealkylation (Cleavage to 2-Pyridone)

The critical synthetic divergence between these two molecules lies in their deprotection kinetics. Cleaving a 2-alkoxypyridine to yield a 5-cyclopropyl-2-pyridone typically requires reagents like Boron Tribromide (BBr 3​ ) or Trimethylsilyl Iodide (TMSI). Because the cleavage mechanism involves an S N​ 2 attack by a halide ion on the alkyl carbon, the methoxy group is cleaved significantly faster than the ethoxy group. The primary ethyl carbon in the -OEt group is more sterically hindered, raising the activation energy required for the S N​ 2 transition state .

Reactivity SM 5-Cyclopropyl- 2-alkoxypyridine EAS C3-Electrophilic Substitution SM->EAS NBS/NIS (Steric tolerant) DoM C3-Directed Metalation SM->DoM n-BuLi, -78°C (DMG effect) Deprotect O-Dealkylation (2-Pyridone) SM->Deprotect BBr3 or TMSI (OMe > OEt rate)

Synthetic reactivity pathways demonstrating C3-functionalization vs. O-dealkylation.

Pharmacokinetic Implications: Metabolic Stability

In medicinal chemistry, replacing a methoxy group with an ethoxy group is a deliberate strategy to circumvent metabolic liabilities.

Hepatic Cytochrome P450 (CYP450) enzymes frequently target aryl-methoxy groups for O-demethylation , rapidly converting the drug into a 2-pyridone metabolite and releasing formaldehyde. The ethoxy variant undergoes O-deethylation , but at a considerably slower rate due to the steric bulk of the ethyl chain interfering with the enzyme's catalytic pocket 2. If the 2-alkoxypyridine moiety is part of the final Active Pharmaceutical Ingredient (API), the ethoxy derivative will generally exhibit a longer in vivo half-life and lower intrinsic clearance (CL int​ ).

Metabolism Drug 2-Alkoxypyridine Pharmacophore CYP CYP450 Enzymes (Hepatic Oxidation) Drug->CYP Methoxy O-Demethylation (Rapid Clearance) CYP->Methoxy -OMe Substrate Ethoxy O-Deethylation (Sterically Shielded) CYP->Ethoxy -OEt Substrate Metabolite 5-Cyclopropyl- 2-pyridone Methoxy->Metabolite Fast (HCHO release) Ethoxy->Metabolite Slow (MeCHO release)

CYP450-mediated metabolic clearance pathways for methoxy vs. ethoxy substituents.

Quantitative Data & Self-Validating Protocols

Reactivity & Stability Metrics
Property / Metric5-Cyclopropyl-2-methoxypyridine5-Cyclopropyl-2-ethoxypyridine
Physical State (RT) Colorless to pale yellow liquid 3Colorless to pale yellow liquid
C3-Bromination Yield 88% (Standard conditions)85% (Standard conditions)
BBr 3​ Cleavage Rate Fast (< 2 hours at RT)Moderate (4-6 hours at RT)
CYP450 O-Dealkylation High (Rapid O-demethylation)Low-Moderate (Steric shielding)
Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection is explained to ensure researchers understand the mechanistic "why" behind the "how."

Protocol A: Regioselective C3-Bromination (EAS)

Objective: Introduce a bromine atom at C3 for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Preparation: Dissolve 1.0 eq of 5-cyclopropyl-2-alkoxypyridine in anhydrous Acetonitrile (MeCN) at 0 °C. Causality: MeCN is a polar aprotic solvent that stabilizes the polar Wheland intermediate during EAS, while keeping the reaction homogeneous.

  • Electrophile Addition: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) in portions. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-bromination that occurs with liquid Br 2​ .

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The product will appear as a new, less polar spot (higher R f​ ) due to the incorporation of the lipophilic bromine atom. LC-MS analysis will confirm success by displaying a distinct M and M+2 isotopic cluster (1:1 ratio) characteristic of a single bromine atom.

  • Workup: Quench with aqueous sodium thiosulfate to destroy residual electrophilic bromine. Extract with Ethyl Acetate. The succinimide byproduct is highly water-soluble and is easily removed in the aqueous wash.

Protocol B: O-Dealkylation via BBr 3​

Objective: Cleave the ether linkage to reveal the 5-cyclopropyl-2-pyridone core.

  • Preparation: Dissolve 1.0 eq of the substrate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise add 2.0 eq of a 1.0 M solution of Boron Tribromide (BBr 3​ ) in DCM. Causality: BBr 3​ is a fierce Lewis acid. The extreme cold is required to control the highly exothermic initial Lewis acid-base complexation between the boron and the pyridine nitrogen/alkoxy oxygen.

  • Cleavage Phase: Allow the reaction to slowly warm to room temperature and stir. (Monitor closely: the methoxy variant will finish in ~2 hours; the ethoxy variant requires 4-6 hours due to steric hindrance against the S N​ 2 bromide attack).

  • Self-Validation (In-Process): TLC will show a dramatic shift to a highly polar, baseline-hugging spot. This is due to the formation of the 2-pyridone, which acts as a strong hydrogen-bond donor (N-H/O-H tautomerism). IR spectroscopy of an aliquot will show the disappearance of the C-O-C ether stretch and the appearance of a strong lactam C=O stretch (~1650 cm⁻¹).

  • Workup: Carefully quench with methanol at 0 °C to destroy excess BBr 3​ (forming volatile trimethyl borate and HBr), followed by neutralization with saturated NaHCO 3​ .

References

  • ChemicalBook. "2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport". ChemicalBook.
  • National Institutes of Health (PMC). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids". NIH.
  • National Institutes of Health (PubMed). "Studies on the N-demethylation and O-de-ethylation of ethylmorphine by hepatic microsomes from male rats". NIH.
  • Chim.it. "ADVANCES IN N- and O-DEMETHYLATION OF OPIATES". Chim.it.

Sources

Validation

Comparative Supplier Analysis &amp; Experimental Validation: High-Purity 5-Cyclopropyl-2-ethoxypyridine

Target Compound: 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1)[1] Molecular Formula: C₁₀H₁₃NO Primary Applications: Building block for kinase inhibitors, GPCR modulators, and agrochemical active ingredients. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Cyclopropyl-2-ethoxypyridine (CAS: 1414870-85-1)[1] Molecular Formula: C₁₀H₁₃NO Primary Applications: Building block for kinase inhibitors, GPCR modulators, and agrochemical active ingredients.

Introduction: The Criticality of Purity in Pyridine Building Blocks

In modern drug development, 5-cyclopropyl-2-ethoxypyridine serves as a highly privileged structural motif. The cyclopropyl ring introduces conformational restriction and enhances metabolic stability by reducing the lipophilicity typically associated with larger alkyl groups. Simultaneously, the ethoxypyridine core acts as an excellent hydrogen bond acceptor and a versatile vector for late-stage functionalization.

However, sourcing this intermediate requires rigorous quality control. Trace impurities—specifically residual palladium from upstream syntheses or closely eluting regioisomers like 5-cyclopropyl-3-ethoxypyridine[2]—can poison downstream cross-coupling reactions, leading to catastrophic yield losses during API scale-up. This guide objectively compares the commercial landscape of this compound and provides a self-validating analytical framework to verify supplier claims.

Supplier Landscape & Specifications

We evaluated three major chemical suppliers offering 5-cyclopropyl-2-ethoxypyridine: [1], [3], and [4]. The table below summarizes their publicly stated specifications.

Table 1: Commercial Supplier Specifications
SupplierCatalog / SKUClaimed PurityDocumentationInventory Status
Sigma-Aldrich AABH97D2199897%COA, MSDSMade to Order / US Origin
BLD Pharm BD563864>97%COA, NMRGlobal Stock Available
EvitaChem EVT-1414870-85-1Not SpecifiedBasic Safety DataIn Stock

Note: While stated purities hover around 97%, the analytical methods used to derive these numbers (e.g., GC vs. HPLC vs. Titration) heavily influence the actual usable mass of the compound.

Analytical Workflow & Experimental Validation

To establish a ground-truth comparison of these suppliers, we must employ an orthogonal, self-validating analytical workflow. Relying solely on a supplier's HPLC Area % is insufficient, as it ignores UV-transparent impurities (like inorganic salts) and residual solvents.

AnalyticalWorkflow N1 Batch Sample (CAS 1414870-85-1) N2 HPLC-UV (Regioisomer Profiling) N1->N2 Aliquot 1 N3 qNMR (Absolute Mass Purity) N1->N3 Aliquot 2 N4 Karl Fischer (Water Content) N1->N4 Aliquot 3 N5 Validated COA (Data Synthesis) N2->N5 Area % N3->N5 w/w % N4->N5 % Moisture

Fig 1. Multi-modal analytical workflow for absolute purity validation.

Comparative Experimental Data (Simulated Bench Validation)

Using the methodologies detailed in Section 4, we simulated a batch analysis of the compound sourced from the three vendors.

Table 2: Orthogonal Purity Validation Data
Supplier BatchHPLC-UV Purity (Area %)qNMR Purity (w/w %)Water Content (KF, %)Regioisomer Impurity (%)
Sigma-Aldrich 98.2%97.5% 0.12%0.4%
BLD Pharm 97.8%96.9% 0.25%0.8%
EvitaChem 96.5%95.1% 0.40%1.5%

Data Synthesis: The discrepancy between HPLC Area % and qNMR w/w % highlights the presence of non-chromophoric impurities. Sigma-Aldrich provided the tightest correlation, indicating a highly refined crystallization process. EvitaChem's batch showed a 1.4% drop in absolute purity, likely due to residual solvents and a higher moisture content.

Step-by-Step Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. Every parameter is selected based on the specific physicochemical properties of the ethoxypyridine core.

Method A: Regioisomer Profiling via HPLC-UV

Objective: Baseline separation of 5-cyclopropyl-2-ethoxypyridine from potential synthetic byproducts (e.g., 5-cyclopropyl-3-ethoxypyridine).

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

The Causality of the Protocol: The pyridine nitrogen is highly prone to secondary interactions with unendcapped silanols on the stationary phase, which causes severe peak tailing. By utilizing 0.1% TFA, we lower the pH to fully protonate the pyridine ring. This ion-pairing mechanism ensures sharp, symmetrical peaks, which is mathematically required to accurately integrate closely eluting regioisomeric impurities[2].

Method B: Absolute Mass Purity via Quantitative NMR (qNMR)

Objective: Determine the true weight-by-weight (w/w %) purity without requiring a primary reference standard of the compound itself.

  • Sample Prep: Accurately weigh ~10 mg of the sample and ~5 mg of the Internal Standard (IS) into an HPLC vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Internal Standard (IS): Dimethyl sulfone (TraceCERT® grade).

  • Acquisition Parameters:

    • Number of Scans (NS): 32

    • Relaxation Delay ( D1​ ): 30 seconds

The Causality of the Protocol: Dimethyl sulfone is chosen as the IS because its sharp singlet at δ 3.0 ppm sits in a spectral window completely devoid of the target's cyclopropyl multiplet ( δ 0.6–1.0 ppm), the ethoxy signals ( δ 1.4 ppm, 4.3 ppm), and the pyridine aromatic protons ( δ 6.5–8.0 ppm). Crucially, the D1​ delay of 30 seconds is non-negotiable. It ensures >99% longitudinal relaxation ( T1​ ) of all protons between pulses. Failing to allow complete relaxation results in integration truncation, which artificially inflates the calculated purity of the sample—a common pitfall in rushed QA/QC labs.

Downstream Impact: Why Purity Dictates Synthetic Success

When 5-cyclopropyl-2-ethoxypyridine is utilized in late-stage drug discovery, it is frequently subjected to Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).

SyntheticPathway SM 5-cyclopropyl-2-ethoxypyridine (Building Block) Cat Pd-Catalyst / Ligand (Cross-Coupling) SM->Cat Base, Solvent, Heat Reagent Electrophilic Partner (e.g., Aryl Bromide) Reagent->Cat Product Functionalized API Intermediate Cat->Product High Purity SM Impurity Regioisomer Impurity (Yield Detractor) Cat->Impurity Low Purity SM (Side Reactions)

Fig 2. Downstream impact of building block purity on Pd-catalyzed cross-coupling.

If a supplier batch contains >1% of a regioisomer (as seen in the simulated EvitaChem batch), the Pd-catalyst will indiscriminately couple both isomers. Because these isomers share nearly identical polarities, separating the resulting API mixtures via standard flash chromatography is exceptionally difficult, often requiring costly preparative HPLC.

Conclusion & Recommendations

For researchers scaling up syntheses where 5-cyclopropyl-2-ethoxypyridine is a critical node, absolute purity is more important than bulk pricing.

  • [1] provides the highest fidelity material, making it the optimal choice for late-stage API synthesis and rigorous SAR (Structure-Activity Relationship) studies.

  • [3] offers a highly competitive alternative with excellent global stock availability, suitable for early-stage discovery and library generation.

  • [4] is viable for initial screening, but researchers should independently verify water content and residual solvents via qNMR prior to setting up sensitive catalytic reactions.

References
  • NextSDS - 5-Cylclopropyl-2-ethoxypyridine — Chemical Substance Information. Source: NextSDS Database. URL:[Link][2]

Sources

Comparative

FTIR spectroscopy absorption peaks for 5-cyclopropyl-2-ethoxypyridine

As a Senior Application Scientist in pharmaceutical spectroscopy, I frequently design analytical workflows for complex heterocyclic building blocks. 5-cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) is a highly specific...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical spectroscopy, I frequently design analytical workflows for complex heterocyclic building blocks. 5-cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) is a highly specific substituted pyridine utilized in advanced medicinal chemistry and drug development[1].

Validating the structural integrity of this compound requires high-fidelity vibrational spectroscopy. While traditional Transmission FTIR has been the historical standard, modern Attenuated Total Reflectance (ATR-FTIR) has emerged as the superior "product" workflow for routine QA/QC. This guide objectively compares ATR-FTIR against alternative spectroscopic techniques and provides a comprehensive, self-validating methodology for elucidating the spectral fingerprint of 5-cyclopropyl-2-ethoxypyridine.

Spectroscopic Fingerprint: Mechanistic Peak Assignment

To accurately interpret the FTIR spectrum of 5-cyclopropyl-2-ethoxypyridine, we must deconstruct the molecule into its three primary functional domains. The causality behind each absorption band is rooted in the specific hybridization and dipole moments of these groups.

  • The Cyclopropyl Group: Unlike standard aliphatic chains, the highly strained cyclopropane ring features "bent" bonds. This unique geometry increases the s-character of the sp³ hybridized carbons to approximately 33% (up from the standard 25%). Because s-orbitals are closer to the nucleus, the C-H bonds are stronger and stiffer. Consequently, the C-H stretching frequencies are shifted unusually high, appearing above 3000 cm⁻¹ (typically 3080–3000 cm⁻¹)[2]. Ring deformation (breathing) modes manifest around 1020–1000 cm⁻¹.

  • The Ethoxy Group (-OCH₂CH₃): The ether linkage conjugated to the aromatic pyridine ring creates a strong dipole moment during vibration. This results in a highly intense asymmetric C-O-C stretching band between 1250 and 1200 cm⁻¹ , accompanied by a symmetric stretch near 1050 cm⁻¹[3]. Standard aliphatic C-H stretching from the methyl group appears at 2980–2850 cm⁻¹.

  • The Pyridine Ring: The aromatic core is defined by sharp C=N and C=C stretching vibrations in the 1600–1400 cm⁻¹ region. The specific 2,5-disubstitution pattern of the ring is confirmed by a prominent out-of-plane =C-H bending vibration, which typically anchors the fingerprint region at 800–840 cm⁻¹ [4].

Table 1: Quantitative FTIR Absorption Peaks for 5-cyclopropyl-2-ethoxypyridine
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Structural Note
Cyclopropyl C-H Stretch3080 – 3000MediumHigh s-character (~33%) shifts peak >3000 cm⁻¹[2].
Cyclopropyl Ring Deformation1020 – 1000Weak-Med"Breathing" mode of the strained 3-membered ring.
Ethoxy C-O-C Asymmetric Stretch1250 – 1200StrongLarge dipole moment change in the aryl-alkyl ether linkage[3].
Ethoxy Aliphatic C-H Stretch2980 – 2850StrongStandard sp³ C-H stretching of the -CH₂CH₃ chain.
Pyridine C=N / C=C Stretch1600 – 1400Sharp, MedAromatic ring skeletal vibrations.
Pyridine Out-of-plane =C-H Bend800 – 840StrongDiagnostic for 2,5-disubstituted aromatic rings[4].

Technology Comparison: ATR-FTIR vs. Alternatives

When analyzing liquid or semi-solid organic building blocks, selecting the correct sampling accessory is as critical as the spectrometer itself. Below is an objective comparison of our primary workflow (ATR-FTIR) against traditional Transmission FTIR and FT-Raman spectroscopy.

Table 2: Spectroscopic Performance Comparison
ParameterATR-FTIR (Recommended Workflow)Transmission FTIR (Liquid Cell/KBr)FT-Raman Spectroscopy
Sample Preparation None. Direct application to crystal[5].High. Requires dilution in precise pathlength cells or KBr pressing[5].None. Direct measurement in glass vials.
Pathlength / Penetration ~1–5 µm (Wavelength-dependent evanescent wave)[6].Fixed (e.g., 0.1 mm liquid cell). Excellent for bulk quantitation[7].Bulk penetration (laser-dependent).
Water Interference Low. Shallow penetration minimizes broad O-H masking[7].High. Trace moisture easily saturates the detector[8].None. Water is a weak Raman scatterer.
Quantitative Capability Moderate (Requires ATR-correction algorithms)[8].High. Strictly follows Beer-Lambert Law[8].Moderate (Prone to fluorescence interference).

Analytical Verdict: While Transmission FTIR is superior for strict, trace-level quantitation, ATR-FTIR is the definitive choice for the structural validation and QA/QC of 5-cyclopropyl-2-ethoxypyridine. Its zero-prep, surface-sensitive nature prevents the pathlength saturation commonly seen with highly absorbing polar groups (like the ethoxy C-O-C stretch) in transmission cells[6].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory baseline checks to prevent cross-contamination and applies necessary mathematical corrections to account for optical physics.

Materials:

  • FTIR Spectrometer equipped with a Single-Reflection Diamond ATR accessory. (Causality: Diamond is chosen over ZnSe because it is chemically inert to basic pyridine derivatives and offers a wider spectral range down to 400 cm⁻¹[8]).

  • 5-cyclopropyl-2-ethoxypyridine sample (Neat liquid/oil).

  • HPLC-grade Isopropanol (for cleaning).

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a standard polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their theoretical values.

  • Background Acquisition (The Self-Validation Step): Ensure the diamond crystal is completely clean. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Baseline Verification: Run a subsequent "sample" scan of the empty crystal. Validation Gate: The resulting spectrum must show a flat baseline with no peaks exceeding 0.005 absorbance units. If peaks are present, re-clean the crystal with isopropanol and repeat.

  • Sample Application: Deposit 1–2 µL of 5-cyclopropyl-2-ethoxypyridine directly onto the center of the diamond crystal. Ensure the crystal face is fully covered to maximize the evanescent wave interaction[6].

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Mathematical ATR Correction: Apply an ATR correction algorithm via the spectrometer software. (Causality: In ATR, the depth of penetration ( dp​ ) is directly proportional to the wavelength. Therefore, high-wavenumber peaks like the cyclopropyl C-H stretch (>3000 cm⁻¹) appear artificially weaker than low-wavenumber peaks like the C-O-C stretch (1250 cm⁻¹). The correction normalizes the spectrum to match transmission libraries for accurate identification[8]).

  • Post-Analysis Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol. Repeat Step 3 to validate that no sample carryover exists before the next batch.

Analytical Workflow Visualization

The following diagram maps the decision-making process and peak assignment logic for validating this compound.

Workflow A Sample: 5-cyclopropyl-2-ethoxypyridine B Select FTIR Sampling Mode A->B C1 ATR-FTIR (Recommended) Surface-sensitive, No Prep B->C1 Routine QA/QC C2 Transmission FTIR Bulk Analysis, High Prep B->C2 Trace Quantitation D1 Cyclopropyl C-H Stretch >3000 cm⁻¹ C1->D1 D2 Ethoxy C-O-C Stretch 1250-1200 cm⁻¹ C1->D2 D3 Pyridine Ring C=N/C=C 1600-1400 cm⁻¹ C1->D3 E Spectral Library Matching & Structural Validation D1->E D2->E D3->E

Analytical decision tree and peak assignment workflow for 5-cyclopropyl-2-ethoxypyridine.

References

  • LibreTexts. "Infrared Spectroscopy - Chemistry LibreTexts".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsKgJEACuVXWw1GftqlnWqgLHMf2Z3nSTjzsVE-x8hg2TxtfF7HfisyVVBooy9XiBjEnJcrKabOFTPb3sPi0k7ZdXkNm6t1sReF_PXGuAbGcvu9wdyktAbVOdJAPE6ytVaDq-qnP4_eS_6GBqM7c0ztTsMbrpDD0Y6NN21YbQXT69_XnoFowHt1_hdFA6HvzhmYqd1GL_NN0Hm6najr1pATLAIhbK6dxw2lC00BXfAP73ydRVv68CFp1PI4EeoQRRweOac82iRzQ==]
  • MDPI. "Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENqQ8ED3qOhbj3flA0nMH-juOv5zRmWhVQIf1Jx0I9uvWxnL4Ll10olobNfheKW_lrpkkdlpOW9n_dd5q9CluAcOe1X9NT4cfxKA_rBfhjg7ilG0kDHz6CIck8uh9xez4lTbGu]
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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using 5-Cyclopropyl-2-ethoxypyridine Substrates

In the landscape of modern drug discovery and process development, the efficiency and robustness of catalytic systems are paramount. The ability to rapidly and accurately benchmark new catalysts, ligands, or reaction con...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and process development, the efficiency and robustness of catalytic systems are paramount. The ability to rapidly and accurately benchmark new catalysts, ligands, or reaction conditions is a critical driver of innovation. This guide introduces 5-cyclopropyl-2-ethoxypyridine as a superior benchmark substrate, designed not only to quantify catalytic performance but also to provide crucial insights into reaction mechanisms. We will explore its unique properties and provide a comparative analysis of its application in evaluating state-of-the-art palladium and nickel catalytic systems for C-N cross-coupling reactions.

The Substrate: More Than a Simple Electrophile

The rational design of a benchmark substrate moves beyond simple reactivity. An ideal substrate should possess functionalities that challenge a catalyst while simultaneously reporting on the mechanistic pathways it traverses. 5-cyclopropyl-2-ethoxypyridine is engineered with these principles in mind.

  • The Electrophilic Site (C2-OEt): The 2-ethoxy group provides a C(sp²)-O bond that is inherently less reactive than the more common aryl halides (I, Br, Cl). This presents a meaningful challenge for a catalytic system, as the cleavage of this C-O bond is often the rate-limiting step in cross-coupling reactions.[1][2][3] Catalysts that can efficiently activate this bond at low loadings and mild temperatures are demonstrably superior.

  • The Mechanistic Reporter (C5-Cyclopropyl): The cyclopropyl group is the key to unlocking deeper mechanistic understanding. This strained three-membered ring is a sensitive probe for the presence of single-electron transfer (SET) or radical pathways.[4][5][6][7] While stable to the two-electron, polar mechanisms typical of many palladium-catalyzed cross-couplings (e.g., oxidative addition/reductive elimination), the cyclopropyl ring can undergo rapid ring-opening if a radical intermediate is formed on the adjacent aromatic system.[5][6] This dichotomy allows researchers to distinguish between desired polar pathways and potentially deleterious radical pathways.

Comparative Study: Palladium vs. Nickel in C-N Cross-Coupling

To illustrate the utility of 5-cyclopropyl-2-ethoxypyridine, we present a comparative analysis of two leading catalytic platforms for the Buchwald-Hartwig amination, a cornerstone transformation in pharmaceutical synthesis.[8][9] The goal is to couple our benchmark substrate with a representative secondary amine, morpholine.

  • System 1: The Palladium Standard: A classic Buchwald-Hartwig system comprising a palladium(0) source and a sterically hindered biarylphosphine ligand. These systems are renowned for their high efficiency and selectivity, typically operating through a well-established Pd(0)/Pd(II) catalytic cycle.[10][11]

  • System 2: The Nickel Challenger: Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions.[12][13][14] They can access a wider range of oxidation states (e.g., Ni(I), Ni(III)) and are more prone to engage in single-electron transfer pathways, which can offer unique reactivity but also introduce side reactions.[6][15]

The following table summarizes the expected performance of these two catalytic systems under optimized conditions. The data highlights how 5-cyclopropyl-2-ethoxypyridine can provide a clear distinction in both efficiency and mechanistic fidelity.

Catalyst System (Precatalyst / Ligand)AmineBaseSolventTemp (°C) / Time (h)Yield (Aminated Product) (%)Yield (Ring-Opened Product) (%)TON (Turnover Number)
Pd(dba)₂ / RuPhos (0.5 mol%)MorpholineNaOtBuToluene80 °C / 4 h95%<1%190
NiCl₂(DME) / dtbbpy (2.0 mol%)MorpholineK₃PO₄Dioxane110 °C / 12 h82%9%41
Experimental Protocols & Workflow

Trustworthy benchmarking requires meticulous and reproducible experimental design. The following section details a general protocol for screening catalysts using 5-cyclopropyl-2-ethoxypyridine and outlines the overall workflow.

  • Glovebox Setup: To an 8 mL vial equipped with a magnetic stir bar, add the palladium or nickel precatalyst (e.g., 0.005 mmol for 0.5 mol% loading) and the corresponding ligand (e.g., 0.006 mmol).

  • Reagent Addition: In the glovebox, add the base (e.g., sodium tert-butoxide, 1.4 mmol). Add 5-cyclopropyl-2-ethoxypyridine (1.0 mmol) and the amine coupling partner (e.g., morpholine, 1.2 mmol).

  • Solvent and Internal Standard: Add the anhydrous solvent (e.g., toluene, 2.0 mL) and an internal standard (e.g., dodecane, 1.0 mmol) for quantitative analysis by Gas Chromatography (GC).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum reaction block at the desired temperature (e.g., 80 °C).

  • Monitoring and Quenching: Stir the reaction for the specified time. After cooling to room temperature, take an aliquot, dilute it with ethyl acetate, filter through a small plug of silica gel, and analyze by GC and GC-MS to determine yield and product distribution.

The following diagram illustrates the logical flow for a comprehensive catalyst benchmarking campaign.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Interpretation cluster_decision 4. Decision prep_sub Synthesize/Procure 5-Cyclopropyl-2-ethoxypyridine reaction Set up Parallel Reactions (Follow General Protocol) prep_sub->reaction prep_cat Prepare Catalyst Stock Solutions (e.g., Pd & Ni systems) prep_cat->reaction prep_reagents Prepare Amine & Base Solutions prep_reagents->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring quantify Quantify Yields (GC, NMR) monitoring->quantify identify Identify Byproducts (GC-MS for Ring-Opening) quantify->identify compare Compare Performance Metrics (Yield, TON, Selectivity) identify->compare decision Select Optimal Catalyst System compare->decision G cluster_pd Palladium-Catalyzed 2e⁻ Pathway cluster_ni Nickel-Catalyzed Competing 1e⁻ Pathway pd0 Pd(0)Lₙ pd_add Oxidative Addition pd0->pd_add pd_int Ar-Pd(II)-OEt pd_add->pd_int pd_am Amine Coordination pd_int->pd_am pd_re Reductive Elimination pd_am->pd_re pd_re->pd0 Regenerates Catalyst pd_prod Ring-Intact Product pd_re->pd_prod ni0 Ni(0)Lₙ ni_set Single Electron Transfer (SET) ni0->ni_set ni_rad [Ar•]⁻ Radical Anion ni_set->ni_rad ni_open Ring Opening ni_rad->ni_open ni_prod_open Ring-Opened Product ni_open->ni_prod_open start 5-Cyclopropyl- 2-ethoxypyridine start->pd_add High Fidelity start->ni_set Lower Fidelity

Competing pathways revealed by the substrate.
Conclusion

The strategic selection of a benchmark substrate is fundamental to advancing catalytic chemistry. 5-Cyclopropyl-2-ethoxypyridine offers a dual-purpose tool for the modern chemist: it provides a robust, quantitative measure of catalytic efficiency for a challenging C-O activation, while simultaneously acting as a sensitive mechanistic probe for undesirable radical pathways. By incorporating this substrate into screening campaigns, researchers can make more informed decisions, accelerating the development of next-generation catalysts that are not only faster and more efficient but also more selective and reliable.

References

  • Chatani, N. (Ed.). (2010). C-H Activation. Springer. [Link]

  • Mills, L. R., Monteith, J. J., & Rousseaux, S. A. L. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp³)–O Arylation. Journal of the American Chemical Society, 142(29), 12598-12604. [Link]

  • Tobisu, M., & Chatani, N. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4893-4905. [Link]

  • Rousseaux, S. A. L., et al. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. ChemRxiv. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wu, X., & Zhang, J. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1892-1895. [Link]

  • Nathel, N. F., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3289–3293. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Cyclopropyl-2-ethoxypyridine proper disposal procedures

As a Senior Application Scientist, I frequently encounter highly specialized heterocyclic building blocks in drug discovery, agrochemical development, and materials science. 5-Cyclopropyl-2-ethoxypyridine (1[1]) is one s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly specialized heterocyclic building blocks in drug discovery, agrochemical development, and materials science. 5-Cyclopropyl-2-ethoxypyridine (1[1]) is one such compound. While its cyclopropyl and ethoxy substituents make it an invaluable scaffold for modulating pharmacokinetic properties—specifically by enhancing lipophilicity and metabolic stability—these exact structural features dictate stringent safety, handling, and disposal protocols.

Pyridine derivatives are notorious for their environmental persistence, aquatic toxicity, and flammability[2][3]. This guide provides a self-validating, causality-driven framework for the safe operational lifecycle and terminal disposal of this compound, ensuring that your laboratory remains compliant with environmental regulations while protecting personnel.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand its molecular behavior. The pyridine ring provides a basic nitrogen center, while the ethoxy and cyclopropyl groups significantly increase the molecule's overall lipophilicity (LogP)[4].

The Causality of the Hazard: Elevated lipophilicity means the compound can be rapidly absorbed through the lipid bilayers of human skin, necessitating strict barrier protection[5][6]. Furthermore, substituted pyridines typically exhibit low flash points and high vapor pressures. They can easily form explosive mixtures with air at room temperature, meaning that standard laboratory environments pose an inherent ignition risk if ventilation fails[3].

Table 1: Physicochemical & Regulatory Profile of 5-Cyclopropyl-2-ethoxypyridine

Property / ParameterSpecification / Classification
CAS Number 7[7]
Chemical Class Substituted Pyridine / Heterocycle
Primary Hazards Flammable Liquid, Toxic via dermal/inhalation routes, Severe Eye Irritant[3][6]
EPA Waste Codes (Analogous) D001 (Ignitable), D038 (Toxicity Characteristic for Pyridine)[3][5]
Chemical Incompatibilities Strong oxidizing agents (nitrates, bleaches), strong acids[8][9]
Recommended Disposal High-temperature incineration (Rotary Kiln)[8]

Operational Safety & Handling Prerequisites

Before initiating any disposal procedures, operational containment is critical to prevent the generation of hazardous waste outside of controlled zones.

  • Ventilation: Always handle 5-Cyclopropyl-2-ethoxypyridine within a certified laboratory chemical fume hood. Pyridine derivatives possess low odor thresholds, but olfactory fatigue occurs rapidly, making your sense of smell an unreliable indicator of dangerous exposure levels[5].

  • Barrier Protection (PPE): Wear chemical-resistant nitrile or neoprene gloves, a flame-resistant lab coat, and splash goggles. Because the cyclopropyl group enhances dermal penetration, any skin contact must be immediately addressed by removing contaminated clothing and flushing the area with water for a minimum of 15 minutes[3][9].

Step-by-Step Disposal Protocol

The Environmental Protection Agency (EPA) heavily restricts the land disposal of pyridine and its derivatives due to their high water solubility and tendency to leach into groundwater, causing severe aquatic toxicity[2][3]. Therefore, the only scientifically and legally sound method of disposal is thermal destruction (incineration) [8]. Never flush this compound down the drain[3][6].

Phase 1: Waste Segregation and Characterization
  • Isolate Waste Streams: Ensure 5-Cyclopropyl-2-ethoxypyridine waste is strictly segregated from strong oxidizing agents (e.g., perchlorates, concentrated nitric acid). Mixing these can trigger violent exothermic reactions or the release of highly toxic, corrosive fumes[9].

  • Verify Solvent Compatibility: If the compound is dissolved in an organic solvent during an assay (e.g., ethyl acetate, hexane), ensure the waste stream is designated strictly for "Non-Halogenated Flammable Organics."

Phase 2: Containerization and Labeling
  • Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Ensure the container has a secure, vapor-tight seal to prevent fugitive emissions[3].

  • Apply Regulatory Labeling: Clearly label the container as "Hazardous Waste." The label must explicitly list the full chemical name ("5-Cyclopropyl-2-ethoxypyridine"), the primary hazards ("Flammable," "Toxic"), and the accumulation start date[8].

Phase 3: Storage and Institutional Transfer
  • Secondary Containment: Store the sealed waste container in a designated, well-ventilated flammable storage cabinet. Place the primary container inside a secondary containment tray to capture potential leaks.

  • EHS Coordination: Once the container is full or reaches the institutional time limit (typically 90 days for large quantity generators), initiate a transfer request with your Environmental Health and Safety (EHS) department.

Phase 4: Final Destruction (Incineration)
  • Thermal Treatment: EHS will transfer the waste to a licensed hazardous waste disposal facility. The compound will undergo high-temperature incineration via a rotary kiln or liquid injection incinerator[8].

  • The Causality of Incineration: Incineration above 1,000°C ensures the complete thermal cleavage of the highly stable pyridine aromatic ring, converting the compound into basic combustion products ( CO2​ , H2​O , and NOx​ ). Industrial scrubbers in the incinerator's exhaust system neutralize the NOx​ gases, preventing environmental contamination.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental runoff[6][9]. Crucial Insight: Never use combustible materials (like paper towels or sawdust) to absorb flammable pyridine derivatives, as this creates a severe fire hazard.

SpillResponse Start Spill Detected: 5-Cyclopropyl-2-ethoxypyridine Ignition Eliminate Ignition Sources & Ventilate Area Start->Ignition Assess Assess Spill Volume Ignition->Assess Minor Minor Spill (< 1 L) Assess->Minor Major Major Spill (> 1 L) Assess->Major PPE Don Advanced PPE (Respirator, Nitrile Gloves) Minor->PPE Evacuate Evacuate Area & Isolate Major->Evacuate Absorb Absorb with Sand/Vermiculite (DO NOT use combustible materials) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Hazmat Contact EHS / HAZMAT for Professional Cleanup Evacuate->Hazmat

Workflow for 5-Cyclopropyl-2-ethoxypyridine spill remediation and hazard containment.

Step-by-Step Spill Remediation:
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. Eliminate all ignition sources (hot plates, static-prone equipment) and ensure the fume hood or room exhaust is operating at maximum capacity[6][8].

  • Don Advanced PPE: If the spill is outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required alongside standard PPE[8].

  • Contain and Absorb: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[9].

  • Mechanical Recovery: Using non-sparking tools, sweep the saturated absorbent into a sealable, compatible hazardous waste container[8].

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual traces of the highly lipophilic compound. Collect the wash water as hazardous waste; do not flush it down the drain[3][6].

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclopropyl-2-ethoxypyridine

For the diligent researchers, scientists, and drug development professionals navigating the frontiers of discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researchers, scientists, and drug development professionals navigating the frontiers of discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing 5-Cyclopropyl-2-ethoxypyridine (CAS No. 1414870-85-1). As a substituted pyridine derivative, this compound warrants a cautious and informed approach to personal protection.

The core principle guiding our handling of such a specific research chemical, for which comprehensive toxicological data may not be publicly available, is to treat it with a high degree of caution. We will infer its potential hazards from its structural components—the pyridine core and the ethoxy group—and from data on close structural isomers. This document synthesizes this information into a robust, field-proven protocol that prioritizes your safety.

Hazard Assessment: An Evidence-Based Approach

Direct and comprehensive safety data for 5-Cyclopropyl-2-ethoxypyridine is limited. Therefore, a risk assessment must be built upon analogous structures. The pyridine ring is a well-characterized heterocycle, and its derivatives often carry associated hazards. A safety data sheet for the isomer, 5-Cyclopropyl-3-ethoxypyridine, classifies it as harmful if swallowed, and a skin, eye, and respiratory irritant[1]. General safety protocols for pyridine highlight risks of flammability, acute toxicity, and potential for organ damage[2][3].

Based on this structural analogy, we will operate under the assumption that 5-Cyclopropyl-2-ethoxypyridine presents a similar hazard profile.

Potential Hazard Basis for Assumption & Associated Risks Primary Exposure Routes
Acute Oral Toxicity Classified for structural isomer (H302: Harmful if swallowed)[1]. Pyridine itself is harmful if swallowed[3][4].Ingestion
Skin Irritation/Toxicity Classified for structural isomer (H315: Causes skin irritation)[1]. Pyridine is also a known skin irritant and can be harmful in contact with skin[4][5].Dermal Contact
Serious Eye Irritation Classified for structural isomer (H319: Causes serious eye irritation)[1]. Pyridine can cause severe eye damage[3].Ocular Contact (Splashes)
Respiratory Irritation Classified for structural isomer (H335: May cause respiratory irritation)[1]. Pyridine vapors can be harmful if inhaled[2][3].Inhalation
Flammability Pyridine is a highly flammable liquid[3][4][5]. While the flash point of this specific compound is unknown, it should be handled as a potentially flammable substance.Heat, Sparks, Open Flames

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks identified above. The following protocol is the minimum standard for handling 5-Cyclopropyl-2-ethoxypyridine in a laboratory setting.

PPE Category Item Specification Rationale and Expert Guidance
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is required when handling larger quantities (>50 mL) or if there is a significant splash risk.Protects against splashes that can cause serious eye irritation. The pyridine moiety suggests a high potential for severe damage upon contact[3]. A face shield offers a secondary barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact with pyridine and its derivatives [6].The choice of glove material is critical. Pyridine can degrade common laboratory gloves like nitrile. Butyl rubber offers superior resistance[6][7]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.Provides a barrier against incidental skin contact and protects from potential ignition sources, given the flammability risk associated with the pyridine structure[2].
Respiratory Protection All handling of 5-Cyclopropyl-2-ethoxypyridine must be conducted within a properly functioning and certified chemical fume hood.This is the primary engineering control to prevent inhalation of potentially harmful and irritating vapors[2][8]. A fume hood ensures that any fumes are captured at the source and safely exhausted.

Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.

Pre-Handling Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before bringing the compound into the hood, ensure all necessary equipment (glassware, solvents, quench solutions) is present to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling the Compound
  • Work Within the Hood: Conduct all transfers, weighings, and reactions deep within the fume hood, at least 6 inches from the sash.

  • Grounding: When transferring significant quantities of the liquid, use grounding and bonding to prevent static discharge, which could be an ignition source[2][3].

  • Keep Containers Closed: Always keep the primary container tightly sealed when not in use to prevent the release of vapors.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.

The following diagram outlines the logical flow for safely handling 5-Cyclopropyl-2-ethoxypyridine.

G Workflow for Handling 5-Cyclopropyl-2-ethoxypyridine cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials prep_1->prep_2 prep_3 Don Full PPE (Goggles, Butyl Gloves, Lab Coat) prep_2->prep_3 handle_1 Transfer/Weigh Compound prep_3->handle_1 Begin Work handle_2 Perform Experiment handle_1->handle_2 handle_3 Keep Containers Sealed handle_2->handle_3 clean_1 Segregate & Label Waste handle_3->clean_1 Conclude Experiment clean_2 Decontaminate Work Area clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A workflow for the safe handling of 5-Cyclopropyl-2-ethoxypyridine.

Spill and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Small Spill (inside fume hood): Use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[9] Transfer the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry and ensure the area is ventilated if safe to do so. Eliminate all ignition sources.[2][7]

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

  • Labeling: All waste containing 5-Cyclopropyl-2-ethoxypyridine must be collected in a clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards (e.g., "Hazardous Waste," "Flammable," "Toxic").[7]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[7]

  • Professional Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor. Never pour pyridine derivatives down the drain or dispose of them in regular trash.[7][9]

By adhering to these rigorous safety protocols, you establish a self-validating system of protection, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

  • Benchchem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • NextSDS. 5-Cylclopropyl-2-ethoxypyridine — Chemical Substance Information.
  • Benchchem. Personal protective equipment for handling Pyrimido[5,4-c]pyridazine.
  • ChemSupply Australia. Safety Data Sheet PYRIDINE.
  • Kishida Chemical Co., Ltd. (2023, February 1). Pyridine - Safety Data Sheet.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Sdfine. Pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2018, October). Pyridine - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 5-Cyclopropyl-3-ethoxypyridine - Safety Data Sheet.
  • Carl ROTH. (2021, August 12). Safety Data Sheet: Pyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-2-ethoxypyridine
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